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  • Product: (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone
  • CAS: 926250-53-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-amino-2-chlorophenyl)-azepan-1-yl-methanone: Synthesis, Characterization, and Potential Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential utility of (5-...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential utility of (5-amino-2-chlorophenyl)-azepan-1-yl-methanone. While this specific molecule is not extensively documented in current scientific literature, this paper constructs a robust theoretical framework based on the known chemistry of analogous compounds. We will explore a logical, multi-step synthesis pathway, detail the necessary protocols for purification and characterization, and discuss potential biological activities and applications based on structure-activity relationships of similar chemical entities. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel aminobenzophenone derivatives.

Introduction and Rationale

The aminobenzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of central nervous system disorders. The specific substitution pattern of an amino group at the 5-position and a chlorine atom at the 2-position of the phenyl ring, coupled with an azepan-1-yl-methanone moiety, presents an intriguing, yet underexplored, chemical entity. The combination of a halogenated aromatic ring and a flexible seven-membered cyclic amine suggests potential for unique pharmacological properties.

This guide aims to bridge the current information gap by providing a detailed, scientifically-grounded pathway for the synthesis and analysis of (5-amino-2-chlorophenyl)-azepan-1-yl-methanone. By leveraging established synthetic methodologies for related compounds, we can construct a reliable experimental blueprint. The causality behind each proposed experimental choice is explained, providing a self-validating system for researchers to follow and adapt.

Physicochemical Properties and Structural Elucidation (Predicted)

Based on its constituent functional groups, we can predict the key physicochemical properties of (5-amino-2-chlorophenyl)-azepan-1-yl-methanone.

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₃H₁₆ClN₃ODerived from structural components.
Molecular Weight ~265.74 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to off-white solidBased on analogous aminobenzophenone derivatives.[1]
Solubility Soluble in organic solvents like DCM, DMF, and DMSO. Limited solubility in water.Typical for moderately polar organic compounds.
LogP 2.5 - 3.5Estimated based on the presence of both polar (amine, amide) and non-polar (chlorophenyl, azepane) groups.

Structural Diagram:

Caption: Chemical structure of (5-amino-2-chlorophenyl)-azepan-1-yl-methanone.

Proposed Synthesis Pathway

A plausible and efficient synthesis of the target molecule can be envisioned through a two-step process involving an amide coupling reaction. This approach is well-documented for the synthesis of similar benzophenone derivatives.[2][3]

Workflow Diagram:

G cluster_0 Step 1: Synthesis of the Intermediate cluster_1 Step 2: Amide Coupling cluster_2 Purification start 5-Amino-2-chlorobenzoic acid reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->reagent1 Acylation intermediate 5-Amino-2-chlorobenzoyl chloride reagent1->intermediate azepane Azepane intermediate->azepane Nucleophilic Acyl Substitution base Triethylamine or Pyridine product (5-amino-2-chlorophenyl)-azepan-1-yl-methanone azepane->product base->product purification Column Chromatography product->purification

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Amino-2-chlorobenzoyl chloride (Intermediate)

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent amide bond formation. Thionyl chloride or oxalyl chloride are common and effective reagents for this transformation.

  • Procedure:

    • To a solution of 5-amino-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add a catalytic amount of dimethylformamide (DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 5-amino-2-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of (5-amino-2-chlorophenyl)-azepan-1-yl-methanone (Final Product)

  • Rationale: The highly reactive acyl chloride will readily undergo nucleophilic acyl substitution with the secondary amine of azepane. A non-nucleophilic base is required to neutralize the HCl byproduct of the reaction.

  • Procedure:

    • Dissolve the crude 5-amino-2-chlorobenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve azepane (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

    • Cool the azepane solution to 0 °C.

    • Slowly add the acyl chloride solution to the azepane solution dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Quality Control

A battery of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm. Methylene protons of the azepane ring as multiplets between 1.5-4.0 ppm. A broad singlet for the amine protons.
¹³C NMR Carbonyl carbon signal around 165-175 ppm. Aromatic carbons in the 110-150 ppm range. Aliphatic carbons of the azepane ring between 25-55 ppm.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observable.
Infrared (IR) N-H stretching of the primary amine around 3300-3500 cm⁻¹. C=O stretching of the amide at approximately 1630-1680 cm⁻¹. Aromatic C-H and C=C stretching bands.
HPLC A single major peak indicating high purity, typically >98%.

Potential Biological Activity and Applications

While no specific biological data exists for this compound, its structural features suggest several avenues for investigation:

  • CNS Activity: The aminobenzophenone core is present in many anxiolytic and hypnotic drugs.[1] The lipophilic nature of the chlorophenyl and azepane groups may facilitate blood-brain barrier penetration.

  • Enzyme Inhibition: The substituted aromatic ring and the amide linkage could interact with the active sites of various enzymes. Screening against kinases, proteases, or other relevant drug targets would be a logical starting point.

  • Antibacterial Properties: Some novel methanone derivatives have shown promising antibacterial activity.[2][3]

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach for the synthesis, purification, and characterization of (5-amino-2-chlorophenyl)-azepan-1-yl-methanone. Although this molecule is not yet established in the scientific literature, the proposed methodologies, based on well-understood organic chemistry principles and data from analogous compounds, provide a clear and actionable path for its creation and study. The potential for this novel compound in various fields of drug discovery warrants its synthesis and biological evaluation.

References

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino)-8-aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. [Link]

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino)-8-aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives | Abstract. [Link]

Sources

Exploratory

In-Depth Technical Guide: Physical Properties and Structural Dynamics of 5-Amino-2-chlorobenzoyl Azepane

Executive Summary In modern medicinal chemistry, the 5-amino-2-chlorobenzoyl azepane scaffold represents a highly specialized structural motif. By coupling a highly substituted benzamide core with a seven-membered satura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 5-amino-2-chlorobenzoyl azepane scaffold represents a highly specialized structural motif. By coupling a highly substituted benzamide core with a seven-membered saturated nitrogen heterocycle (azepane), this molecule achieves a unique balance of lipophilicity, steric bulk, and hydrogen-bonding capacity. This whitepaper provides a rigorous, field-proven analysis of its physical properties, conformational dynamics, and analytical characterization protocols, designed to empower researchers in rational drug design and synthetic validation.

Molecular Architecture & Physicochemical Profile

The physical behavior of 5-amino-2-chlorobenzoyl azepane is dictated by the interplay between the electron-rich 5-amino group, the sterically demanding 2-chloro substituent, and the lipophilic azepane ring. Unlike planar benzamides, the ortho-chloro group forces the amide plane out of alignment with the aromatic ring, significantly altering its solubility and crystallization thermodynamics.

While the precursor[1], the conversion to a tertiary azepane amide disrupts the strong carboxylic acid intermolecular hydrogen-bonding network. Consequently, the azepane derivative exhibits enhanced organic solubility and a depressed melting point.

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionAnalytical Causality in Drug Design
Molecular Weight 252.74 g/mol Optimal for small-molecule therapeutics; strictly adheres to Lipinski’s Rule of 5.
Predicted XLogP3 ~2.8Balances aqueous solubility with sufficient lipophilicity for membrane permeability.
Topological Polar Surface Area 46.33 ŲFacilitates moderate Blood-Brain Barrier (BBB) penetration and cellular uptake.
H-Bond Donors 1 (Primary Amine)Essential for anchoring the scaffold to target receptor binding pockets.
H-Bond Acceptors 2 (Carbonyl, Amine)Participates in secondary dipole interactions and water-mediated bridging.
Rotatable Bonds 2Low internal flexibility reduces the entropic penalty upon target binding.

Conformational Dynamics & Structural Chemistry

The Azepane Ring System

Seven-membered rings are notoriously flexible, navigating a complex potential energy surface. High-level quantum mechanical studies confirm that [2], which represents the global energy minimum. Transitioning to the boat or twist-boat conformation requires passing through a higher-energy chair transition state.

G A Azepane Ring (Twist-Chair Minima) B Transition State (Chair Conformation) A->B + Energy (u0394Gu2021) B->A - Energy C Azepane Ring (Twist-Boat Minima) B->C - Energy C->B + Energy (u0394Gu2021)

Energy landscape of azepane ring interconversion between twist-chair and boat conformations.

Restricted Amide Bond Rotation

The C(O)–N bond in tertiary amides possesses partial double-bond character. In 5-amino-2-chlorobenzoyl azepane,[3], drastically increasing the rotational barrier around the amide bond. This results in the existence of distinct atropisomers (rotamers) at room temperature, which can be observed as peak doubling in NMR spectroscopy.

Spectroscopic & Thermal Profiling

Accurate characterization requires understanding how the molecule's structural rigidity manifests in spectral data. The restricted rotation of the azepane ring directly impacts the magnetic environment of the


-protons.
Table 2: Diagnostic Spectroscopic Markers
TechniqueDiagnostic MarkerStructural Significance
1H-NMR (DMSO-d6) Broad multiplets at 3.2–3.6 ppmIndicates restricted rotation of azepane

-protons due to the ortho-chloro group.
13C-NMR (DMSO-d6) Carbonyl resonance at ~168 ppmConfirms the integrity of the tertiary amide linkage.
FT-IR (ATR) 3400–3300 cm⁻¹ (doublet)Confirms the presence of the primary 5-amino group (N-H stretch).
FT-IR (ATR) 1630 cm⁻¹ (strong)Amide I band (C=O stretch), shifted due to loss of coplanarity with the ring.
UV-Vis (MeOH)

at ~245 nm, 310 nm

and

transitions of the substituted aniline system.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step is grounded in physical chemistry principles to prevent false positives.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Rationale: To quantify the steric hindrance imposed by the ortho-chloro group by calculating the Gibbs free energy of activation (


) for amide bond rotation.
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is strictly selected over CDCl3 because its high boiling point (189 °C) permits the extended thermal range required to reach the coalescence temperature (

      
      ) of sterically hindered amides without solvent boiling.
      
  • Baseline Acquisition: Acquire a high-resolution 1H-NMR spectrum at 298 K to establish the baseline separation of the azepane

    
    -proton signals.
    
  • Thermal Ramping: Incrementally heat the probe from 300 K to 380 K in 10 K steps. Allow exactly 5 minutes of thermal equilibration at each step to ensure sample homogeneity.

  • Coalescence Observation: Identify the exact temperature (

    
    ) at which the distinct 
    
    
    
    -proton multiplets merge into a single, broad resonance peak.
  • Thermodynamic Calculation: Apply the Eyring equation using the

    
     and the peak separation frequency (
    
    
    
    ) to calculate
    
    
    .
  • Self-Validation Step: Cool the sample back to 298 K and re-acquire the spectrum. The initial split signals must perfectly restore. Any irreversible spectral changes or baseline degradation indicate thermal decomposition, invalidating the previous

    
     measurement.
    

G Step1 Sample Prep (Compound in DMSO-d6) Step2 Baseline 1H-NMR (298 K) Step1->Step2 Step3 Incremental Heating (300 K to 380 K, u0394 10 K) Step2->Step3 Step4 Coalescence Point Observation (Tc) Step3->Step4 Step5 Eyring Equation Calculation (u0394Gu2021) Step4->Step5

Step-by-step Variable-Temperature NMR workflow for determining amide bond rotational barriers.

Protocol B: HPLC Purity and Degradation Profiling

Rationale: To separate the target compound from unreacted[4] and potential hydrolysis products.

  • Solution Prep: Prepare a 1 mg/mL stock in Acetonitrile:Water (50:50).

  • Column Selection: Inject 10

    
    L onto a C18 Reverse-Phase column (150 x 4.6 mm, 5 
    
    
    
    m).
    • Causality: The highly lipophilic azepane ring strongly partitions into the C18 stationary phase, ensuring robust retention compared to the polar acid precursor.

  • Gradient Elution: Elute using a linear gradient of 10% to 90% Acetonitrile (containing 0.1% Trifluoroacetic Acid) over 20 minutes.

    • Causality: The 0.1% TFA keeps the 5-amino group fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica matrix.

  • Self-Validation Step: Run a blank injection (mobile phase only) immediately after the sample run. The chromatogram must show a flat baseline at the compound's retention time to confirm the absence of column carryover, thereby validating the accuracy of the purity integration.

Pharmacophoric Utility in Drug Design

When designing high-throughput screening libraries, the 5-amino-2-chlorobenzoyl azepane scaffold is highly valued. The ortho-chloro substitution is not merely a lipophilic appendage; it acts as a steric wedge that forces the azepane-carbonyl system out of coplanarity with the phenyl ring. This orthogonal geometry minimizes entropic penalties upon binding to deep hydrophobic clefts in target kinases or GPCRs, while the 5-amino group remains solvent-exposed or available for critical hydrogen bonding.

G N1 5-Amino Group (H-Bond Donor) T1 Receptor Residue A N1->T1 Hydrogen Bonding N2 2-Chloro Group (Steric Shield) T2 Receptor Residue B N2->T2 Orthogonality N3 Azepane Ring (Lipophilic Pocket) T3 Hydrophobic Cleft N3->T3 Van der Waals

Pharmacophoric interactions of the 5-amino-2-chlorobenzoyl azepane scaffold with target receptors.

References

  • Dillen, J. (2013). Conformational analysis of azepane, oxepane, silepane, phosphepane, thiepane and the azepanium cation by high level quantum mechanics. Structural Chemistry, 24, 751-762. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37879, 5-Amino-2-chlorobenzoic acid. URL:[Link]

  • McClelland, R. A., & Reynolds, W. F. (2011). Hydrogen exchange and isomerization in ortho substituted benzamides. On the question of free rotation. Canadian Journal of Chemistry. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on C13H17ClN2O Azepane Derivatives: Molecular Properties, Synthesis, and Analytical Characterization

Executive Summary In contemporary medicinal chemistry and drug development, the incorporation of saturated nitrogen-containing heterocycles is a proven strategy to improve the pharmacokinetic profiles of small molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the incorporation of saturated nitrogen-containing heterocycles is a proven strategy to improve the pharmacokinetic profiles of small molecules. The compound C13H17ClN2O , specifically identified as 3-(azepane-1-carbonyl)-4-chloroaniline (also known as (5-amino-2-chlorophenyl)(azepan-1-yl)methanone), represents a highly versatile pharmacophore[1]. By coupling a lipophilic 7-membered azepane ring with a halogenated aniline moiety, this derivative offers unique spatial geometry and hydrogen-bonding capabilities, making it an ideal candidate for kinase inhibitor scaffolds and G-protein-coupled receptor (GPCR) ligand development.

This whitepaper provides an in-depth technical breakdown of the C13H17ClN2O azepane derivative, detailing its physicochemical properties, molecular weight calculations, and a self-validating synthetic workflow designed for high-yield isolation and rigorous analytical characterization.

Chemical Identity & Structural Elucidation

The structural architecture of C13H17ClN2O consists of two primary domains linked by an amide bond:

  • The Azepane Ring: A seven-membered aliphatic heterocycle that imparts significant lipophilicity and metabolic stability, often serving as a superior alternative to piperidine rings in avoiding rapid cytochrome P450-mediated oxidation.

  • The 4-Chloroaniline Core: A rigid aromatic system providing a primary amine for further functionalization (e.g., urea or sulfonamide formation) and a chlorine atom that frequently acts as a hydrophobic pocket filler in target binding sites.

Table 1: Physicochemical Properties of C13H17ClN2O
PropertyValue
IUPAC Name (5-amino-2-chlorophenyl)(azepan-1-yl)methanone
CAS Registry Number 926250-53-5
Molecular Formula C13H17ClN2O
Monoisotopic Mass 252.1029 Da
Hydrogen Bond Donors 1 (Primary Amine,

)
Hydrogen Bond Acceptors 2 (Amide Carbonyl

, Primary Amine)
Rotatable Bonds 2

Molecular Weight Determination & Elemental Composition

Accurate molecular weight (MW) determination is critical for mass spectrometry validation. The molecular weight of C13H17ClN2O is 252.74 g/mol , calculated based on standard atomic weights. Due to the presence of chlorine, the compound exhibits a distinct isotopic signature, which is a critical self-validating feature during LC-MS analysis.

Table 2: Elemental Composition and Mass Contribution
ElementAtomic CountAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 1312.011156.14361.78%
Hydrogen (H) 171.00817.1366.78%
Chlorine (Cl) 135.45035.45014.03%
Nitrogen (N) 214.00728.01411.08%
Oxygen (O) 115.99915.9996.33%
Total 34 - 252.742 100.00%

Synthetic Methodologies & Reaction Mechanisms

The synthesis of 3-(azepane-1-carbonyl)-4-chloroaniline requires a highly chemoselective approach to prevent the degradation of the aryl chloride bond. The optimal route utilizes[2] as the starting material, which undergoes an amide coupling followed by a controlled nitro reduction.

SynthesisWorkflow R1 2-Chloro-5-nitrobenzoic acid (Precursor) Coupling Amide Coupling HATU, DIPEA, DMF RT, 2h R1->Coupling R2 Azepane (Amine Nucleophile) R2->Coupling IntInt IntInt Coupling->IntInt Int Intermediate: (2-chloro-5-nitrophenyl) (azepan-1-yl)methanone Reduction Chemoselective Reduction Fe powder, NH4Cl EtOH/H2O, 80°C, 4h Prod Target Compound: C13H17ClN2O MW: 252.74 g/mol Reduction->Prod IntInt->Reduction

Synthetic workflow for C13H17ClN2O via amide coupling and chemoselective nitro reduction.

Protocol 1: Amide Coupling to Form the Intermediate

Causality Check: HATU is selected over traditional carbodiimides (like EDC/DCC) because it rapidly generates a highly reactive 7-azabenzotriazole active ester, which is exceptionally efficient for coupling with sterically hindered secondary amines like azepane, minimizing epimerization and side reactions.

  • Activation: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF under an argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Nucleophilic Addition: Introduce azepane (1.2 eq) dropwise. The secondary amine of the 7-membered ring attacks the active ester.

  • Validation: Stir for 2 hours. Monitor via LC-MS to confirm the complete consumption of the starting material and the appearance of the intermediate mass (

    
    ).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate.
Protocol 2: Chemoselective Nitro Reduction

Causality Check: Standard catalytic hydrogenation (Pd/C with


) is avoided here because it frequently causes reductive dehalogenation, stripping the chlorine atom from the aromatic ring. Instead, Iron (Fe) powder with Ammonium Chloride (

) is used as a mild, chemoselective reducing agent that exclusively reduces the nitro group to an amine while preserving the aryl chloride intact.
  • Preparation: Dissolve the intermediate in a 4:1 mixture of ethanol and water.

  • Reduction: Add Fe powder (5.0 eq) and

    
     (5.0 eq). Reflux the mixture at 80°C for 4 hours.
    
  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove iron residues, washing the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate, partition between EtOAc and water, extract the organic layer, and purify via silica gel flash chromatography to yield pure C13H17ClN2O.

Analytical Characterization Workflow

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical workflow. The following protocols guarantee both structural fidelity and isotopic verification.

AnalyticalWorkflow Sample Purified C13H17ClN2O LCMS LC-MS/MS (ESI+) Sample->LCMS NMR 1H & 13C NMR (DMSO-d6) Sample->NMR FTIR FT-IR (ATR) Sample->FTIR MW Isotopic Mass: 252.10 [M+H]+ = 253.11 LCMS->MW Struct Confirm Azepane Ring & Aromatic Protons NMR->Struct Func Identify Amide C=O (~1630 cm⁻¹) FTIR->Func

Analytical characterization workflow for structural and molecular weight validation.

Protocol 3: Multi-Modal Validation
  • LC-MS/MS Profiling (ESI+):

    • Inject the sample onto a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Validation: The mass spectrum must display a protonated parent ion

      
       at 
      
      
      
      253.11 for the
      
      
      isotope and
      
      
      255.11 for the
      
      
      isotope. The presence of these peaks in a strict 3:1 ratio is the definitive self-validating proof of a single chlorine atom in the molecule.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in DMSO-

      
      .
      
    • Validation: In

      
      -NMR, look for the signature azepane ring protons (multiplets between 1.50–1.80 ppm for the four distal 
      
      
      
      groups, and 3.30–3.60 ppm for the two
      
      
      groups adjacent to the amide nitrogen). The primary amine (
      
      
      ) will appear as a broad singlet around 5.00–5.50 ppm, confirming the success of the nitro reduction.
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Analyze via Attenuated Total Reflectance (ATR)[3].

    • Validation: Confirm the structural integrity of the amide bond by locating the Amide I band (C=O stretch) at ~1630

      
       and the N-H stretching vibrations of the aniline primary amine at ~3300–3400 
      
      
      
      .

References

  • Title: 3-(azepane-1-carbonyl)-4-chloroaniline | 926250-53-5 Source: MolPort URL: [Link]

  • Title: 2-Chloro-5-nitrobenzoic acid Source: NIST Chemistry WebBook URL: [Link]

  • Title: 2-Chloro-5-nitrobenzoic acid | CID 17287 Source: PubChem URL: [Link]

Sources

Exploratory

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone SMILES string

An In-depth Technical Guide to (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone: Synthesis, Characterization, and Potential Applications in Drug Discovery Authored by a Senior Application Scientist This document provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the novel chemical entity (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in new scaffolds for central nervous system (CNS) active compounds and other therapeutic areas. We will delve into its chemical structure, propose a robust synthetic pathway, outline methods for its characterization, and discuss its potential as a valuable building block in pharmaceutical research, drawing from established knowledge on its core components.

Introduction: A Scaffold of Interest

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone is a synthetic compound featuring three key pharmacophoric elements: a 2-amino-5-chlorobenzophenone-like core, a central carbonyl linker, and a seven-membered azepane ring. The 2-aminobenzophenone scaffold is a well-established precursor in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[1] The chlorine atom on the phenyl ring is a common feature in many approved drugs, often influencing metabolic stability and receptor binding affinity.[2] Furthermore, the azepane moiety is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates, contributing to improved pharmacokinetic profiles and potent biological activity.[3]

The combination of these structural motifs in a single molecule suggests its potential as a versatile intermediate for creating libraries of novel compounds with potential therapeutic applications, particularly in the realm of neuroscience.

Chemical Structure and Properties

The fundamental identity of a chemical compound is encapsulated in its structure. The IUPAC name (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone translates to a precise two-dimensional arrangement, which can be encoded in the Simplified Molecular-Input Line-Entry System (SMILES) string.

  • SMILES String: C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl

This string provides a linear text-based representation of the molecule, essential for cheminformatics and database searches.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₃H₁₇ClN₂OCalculated
Molecular Weight 252.74 g/mol Calculated
Topological Polar Surface Area (TPSA) 49.45 ŲCalculated
Predicted LogP 2.85Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated

Note: Calculated values are derived from standard cheminformatics software and provide estimations for guiding experimental design.

Retrosynthetic Analysis and Proposed Synthesis

A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. The synthesis of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone can be logically approached through a multi-step process, starting from commercially available materials. The core strategy involves the formation of an amide bond between a suitable benzoic acid derivative and azepane, followed by the reduction of a nitro group to the target primary amine.

Synthetic Workflow Diagram

The proposed synthetic pathway is illustrated below. This workflow is designed for efficiency and scalability, employing well-understood and reliable chemical transformations.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Nitro Group Reduction A 2-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 2-Chloro-5-nitrobenzoyl chloride B->C SOCl₂ or (COCl)₂ E (2-Chloro-5-nitrophenyl)(azepan-1-yl)methanone C->E D Azepane D->E F (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone E->F Fe/HCl or H₂, Pd/C

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol provides a self-validating system, with checkpoints for confirming the identity and purity of intermediates.

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

  • Rationale: The introduction of a nitro group is a critical step, as it serves as a precursor to the final amino group. The directing effects of the existing chloro and carboxylic acid groups favor nitration at the C5 position.

  • Procedure:

    • To a cooled (0-5 °C) stirred solution of concentrated sulfuric acid, add 2-chlorobenzoic acid portion-wise, maintaining the temperature below 10 °C.

    • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral and dry the product. Recrystallization from ethanol/water can be performed for further purification.

Step 2: Synthesis of 2-Chloro-5-nitrobenzoyl chloride

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amide bond formation with the secondary amine, azepane. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-chloro-5-nitrobenzoic acid in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.

Step 3: Synthesis of (2-Chloro-5-nitrophenyl)(azepan-1-yl)methanone

  • Rationale: This is the key amide bond-forming step. The reaction is typically performed in the presence of a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve azepane and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add a solution of 2-chloro-5-nitrobenzoyl chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

  • Rationale: The final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method, though reduction using metals like iron or tin(II) chloride in an acidic medium is also highly effective and often more practical for scale-up.[1]

  • Procedure (using Iron/HCl):

    • Suspend (2-Chloro-5-nitrophenyl)(azepan-1-yl)methanone and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

    • Maintain reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Basify the aqueous residue with a sodium carbonate solution and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by chromatography or recrystallization.

Spectroscopic Characterization

Unambiguous structural confirmation of the final compound and its intermediates is essential. Standard spectroscopic techniques provide a detailed picture of the molecular architecture.

Table 2: Predicted NMR Data for (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

AssignmentPredicted ¹H NMR (ppm)MultiplicityPredicted ¹³C NMR (ppm)
Azepane CH₂ 1.50 - 1.90m26-30
Azepane N-CH₂ 3.40 - 3.70m46-50
Aromatic NH₂ 3.80 - 4.20br s-
Aromatic H 6.60 - 7.20m115-135
Aromatic C-NH₂ --145-148
Aromatic C-Cl --120-125
Carbonyl C=O --168-172

Note: Predictions are based on standard chemical shift ranges for similar functional groups.[4] Actual values must be confirmed by experimental data.

  • ¹H NMR Spectroscopy: Will confirm the presence of the azepane ring protons, the aromatic protons with their characteristic splitting patterns, and the broad singlet of the amine protons.

  • ¹³C NMR Spectroscopy: Will show distinct signals for the carbonyl carbon, the aromatic carbons (with substitutions influencing their shifts), and the methylene carbons of the azepane ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1630-1660 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound, and the isotopic pattern of the chlorine atom will be a key diagnostic feature in the mass spectrum.

Potential Applications in Drug Discovery

The structural features of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone make it a highly attractive starting point for the synthesis of novel therapeutic agents.

Precursor for Benzodiazepine Analogs

The 2-amino-5-chlorophenyl ketone core is the classic starting material for a wide range of benzodiazepines.[1] The primary amine of the title compound can be diazotized or reacted with various reagents to initiate cyclization and form novel diazepine or related heterocyclic systems. The presence of the azepane ring, as opposed to a simple phenyl group found in classic benzophenones, offers a unique three-dimensional structure that could lead to compounds with novel selectivity profiles for GABA-A receptor subtypes or other CNS targets.

Scaffold for CNS-Active Compound Libraries

The primary amino group serves as a versatile chemical handle for further derivatization. It can be acylated, alkylated, or used in reductive amination reactions to build a diverse library of compounds. This approach, known as Diversity-Oriented Synthesis (DOS), can rapidly generate molecules with a wide range of pharmacological properties.[5] Given that many azepane-containing molecules exhibit activity as sodium channel blockers, anticonvulsants, or target other CNS receptors, this scaffold is a promising starting point for discovering new treatments for neurological and psychiatric disorders.[3][6]

Logical Relationships in Drug Design

G A (5-Amino-2-chlorophenyl) (azepan-1-yl)methanone B 2-Amino-5-chlorobenzophenone Core A->B C Azepane Moiety A->C F Library Synthesis (DOS) A->F Starting Material D Benzodiazepine Synthesis B->D Precursor E Privileged Structure in CNS Drugs C->E Feature G Novel CNS Drug Candidates D->G E->G F->G

Caption: Rationale for the compound's use in drug discovery.

Conclusion

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone represents a strategically designed chemical scaffold that merges the proven utility of the 2-aminobenzophenone core with the favorable properties of the azepane ring system. The synthetic route proposed herein is logical, scalable, and relies on well-established chemical principles, ensuring its accessibility for research purposes. Its potential as a precursor for novel benzodiazepine analogs and as a versatile starting point for diversity-oriented synthesis makes it a compound of significant interest for medicinal chemists and drug discovery programs focused on CNS disorders and beyond. Further investigation into its derivatization and biological evaluation is highly warranted.

References

  • ResearchGate. A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. Available from: [Link]

  • ACS Publications. Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. Available from: [Link]

  • Google Patents. CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of....
  • ResearchGate. Synthesis of enantiopure antiobesity drug lorcaserin | Request PDF. Available from: [Link]

  • RSC Publishing. A new enantioselective synthesis of antiobesity drug lorcaserin. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • NIST WebBook. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. Available from: [Link]

  • PubChem. (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Chemsrc. CAS#:62261-30-7 | (5-amino-2-chlorophenyl)-(4-fluorophenyl)methanone. Available from: [Link]

  • Der Pharma Chemica. PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. Available from: [Link]

  • PubMed. Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Available from: [Link]

  • US EPA. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- - Substance Details - SRS. Available from: [Link]

  • Wikipedia. 2-Amino-5-chlorobenzophenone. Available from: [Link]

  • Application Notes. Unlocking New Potential in Drug Discovery with APJ Targeting. Available from: [Link]

  • Patsnap. Preparation method of 2-amino-5- chlorobenzophenone - Eureka. Available from: [Link]

  • Chem-Impex. 2-Amino-2'-chloro-5-nitrobenzophenone. Available from: [Link]

  • National Center for Biotechnology Information. {5-Chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Available from: [Link]

  • NIST WebBook. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. Available from: [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

  • Encyclopedia MDPI. Amino Acetophenones for Natural Product Analogs. Available from: [Link]

  • apicule. (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (CAS No: 50508-60-6) API Intermediate Manufacturers. Available from: [Link]

  • Tradeindia. (2-amino-5-chlorophenyl)phenyl-methanon at Best Price in Wuhan, Hubei. Available from: [Link]

Sources

Foundational

Azepan-1-yl(5-amino-2-chlorophenyl)methanone: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Medicinal Chemistry Utility

Executive Summary Azepan-1-yl(5-amino-2-chlorophenyl)methanone (PubChem CID: 16776334; CAS: 926250-53-5) is a highly versatile, commercially available organic building block utilized extensively in the early stages of dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-1-yl(5-amino-2-chlorophenyl)methanone (PubChem CID: 16776334; CAS: 926250-53-5) is a highly versatile, commercially available organic building block utilized extensively in the early stages of drug discovery. By combining the conformational flexibility of a seven-membered azepane ring with the reactive potential of a 5-amino-2-chlorobenzamide core, this scaffold serves as a critical intermediate for synthesizing complex nitrogen-containing heterocycles, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications in medicinal chemistry.

Structural Deconstruction & Physicochemical Profiling

The utility of Azepan-1-yl(5-amino-2-chlorophenyl)methanone stems from the synergistic properties of its two primary structural components.

  • The Azepane Ring: As a seven-membered saturated nitrogen heterocycle, azepane is widely recognized as a "privileged scaffold" in medicinal chemistry. Compared to its smaller counterparts (pyrrolidine and piperidine), azepane offers greater three-dimensional conformational flexibility and increased lipophilicity, which are critical for optimizing binding affinity in deep, hydrophobic protein pockets [2].

  • The 5-Amino-2-chlorophenyl Core: The ortho-chlorine atom forces the amide carbonyl out of coplanarity with the phenyl ring due to steric clash, locking the molecule into specific dihedral conformations. Meanwhile, the meta-amino group acts as a highly reactive nucleophilic handle for downstream derivatization.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, retrieved and calculated from the [1] and standard cheminformatics models.

PropertyValuePharmacokinetic Relevance
Molecular Formula C₁₃H₁₇ClN₂ON/A
Molecular Weight 252.74 g/mol Highly ligand-efficient; leaves ample room (<250 Da) for further functionalization before hitting the Lipinski limit of 500 Da.
Exact Mass 252.1029 g/mol Critical for HRMS validation.
Estimated LogP ~2.5 - 2.8Optimal baseline lipophilicity; ensures the final derivatized drug candidate maintains membrane permeability.
H-Bond Donors 1 (-NH₂)Favorable for aqueous solubility and target engagement.
H-Bond Acceptors 2 (C=O, -NH₂)Low acceptor count minimizes desolvation penalties during target binding.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Synthetic Methodology: Step-by-Step Amide Coupling

The synthesis of Azepan-1-yl(5-amino-2-chlorophenyl)methanone is typically achieved via an amide coupling reaction between 5-amino-2-chlorobenzoic acid and azepane.

Causality in Reagent Selection

The presence of the ortho-chlorine atom on the benzoic acid creates significant steric hindrance around the carboxylic acid. Standard coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics and low yields in this context. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected. HATU generates a highly reactive HOAt ester intermediate that accelerates the nucleophilic attack by azepane. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing for the activated ester.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity.

  • Activation: Dissolve 5-amino-2-chlorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add azepane (1.2 eq) dropwise to the activated mixture. The reaction is stirred at room temperature for 2–4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the acid peak and the appearance of the product mass (

    
    ) confirms reaction completion.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure methanone.

SynthWorkflow Acid 5-Amino-2-chlorobenzoic acid Reagents HATU, DIPEA DMF, rt, 2-4h Acid->Reagents Amine Azepane Amine->Reagents Product Azepan-1-yl(5-amino- 2-chlorophenyl)methanone Reagents->Product Amide Coupling

Synthetic workflow for Azepan-1-yl(5-amino-2-chlorophenyl)methanone via HATU-mediated coupling.

Downstream Functionalization & Medicinal Chemistry Utility

The true value of this compound lies in its role as a versatile intermediate [3]. The primary aniline (-NH₂) is highly amenable to diverse functionalization strategies, allowing medicinal chemists to rapidly generate libraries of complex molecules.

  • Kinase Inhibitor Scaffolds: The primary amine can undergo Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with heteroaryl chlorides (e.g., substituted pyrimidines or quinolines). The resulting diarylamine motifs are classic "hinge-binding" elements that interact with the ATP-binding pocket of kinases, while the azepane ring extends into the solvent-exposed region to modulate pharmacokinetics.

  • GPCR Modulators: Reacting the amine with isocyanates or acyl chlorides yields ureas or extended amides, respectively. In these architectures, the azepane ring frequently acts as a lipophilic anchor, interacting with the deep, hydrophobic transmembrane domains of GPCRs (such as dopamine or histamine receptors) [2].

DerivPathways Core Azepan-1-yl(5-amino- 2-chlorophenyl)methanone SNAr SNAr / Buchwald-Hartwig (Heteroaryl Halides) Core->SNAr Amine functionalization Amide Amide / Urea Coupling (Acyl Chlorides / Isocyanates) Core->Amide Amine functionalization Kinase Kinase Inhibitors (Hinge-binding motifs) SNAr->Kinase Target GPCR GPCR Modulators (Lipophilic anchors) Amide->GPCR Target

Downstream functionalization pathways of the core scaffold in medicinal chemistry.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized building block, rigorous analytical validation is required. The specific structural features of this molecule dictate its spectral behavior:

  • LC-MS (ESI+): The compound will exhibit a strong

    
     ion at m/z 253.1. Due to the chlorine isotope distribution (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 255.1 will be clearly visible, confirming the retention of the halogen.
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Causality of Rotamers: The steric bulk of the azepane ring combined with the ortho-chlorine atom restricts the rotation around the C-N amide bond. Consequently, the azepane methylene protons adjacent to the nitrogen (typically around 3.20–3.60 ppm) will often appear as broad multiplets or distinct rotameric sets at room temperature.

    • The aromatic region will display a characteristic ABX spin system for the 1,2,4-trisubstituted benzene ring (e.g., a doublet for the proton ortho to the chlorine, a doublet of doublets for the meta proton, and a fine doublet for the proton isolated between the amine and the carbonyl).

    • The primary amine (-NH₂) will appear as a broad singlet integrating to 2H, typically exchangeable with D₂O.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16776334, (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone." PubChem,[Link]

  • Zha, G.-F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019, 162, 465-494.[Link]

  • Molport Database. "3-(azepane-1-carbonyl)-4-chloroaniline | 926250-53-5." Molport,[Link]

Exploratory

A Guide to the Safety Data Sheet for (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone: A Researcher's Handbook

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the essential safety information that constitutes the Safety Data Sheet (SDS) for the novel compound,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the essential safety information that constitutes the Safety Data Sheet (SDS) for the novel compound, (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone. As a specific, publicly available SDS for this compound is not available, this document has been constructed based on the mandatory regulatory frameworks of the Occupational Safety and Health Administration (OSHA) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4][5] The scientific rationale and data herein are extrapolated from the known hazards of its core chemical moieties: chlorinated aromatic amines and β-amino ketones.[6][7][8]

This guide is designed to empower researchers with the expertise to anticipate hazards, implement robust safety protocols, and understand the causality behind each safety recommendation.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of a compound's intrinsic hazards is the foundation of a robust safety program. For (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone, the primary concerns stem from its structural components: a chlorinated aniline derivative and a cyclic ketone. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity, while chlorinated hydrocarbons can pose environmental risks.[7][9][10]

Anticipated GHS Hazard Classification

Based on its chemical structure, the following GHS classifications are anticipated. The final, definitive classification must be confirmed by empirical testing and provided by the manufacturer.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)[11][12]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[12][13]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[12][13]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[12][13]
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effectsGHS09 (Environment)

Causality: The chlorinated aromatic amine portion of the molecule is the primary driver for concerns regarding oral toxicity and skin/eye irritation.[6][7] Aromatic amines can be readily absorbed through the skin and may cause systemic effects.[7] The potential for respiratory irritation is a general characteristic of fine organic powders.[13] Chlorinated aromatic compounds are often persistent in the environment, leading to the aquatic toxicity classification.[6]

Risk Assessment Workflow

A systematic risk assessment is crucial before any handling of this compound. The following workflow provides a self-validating system to ensure all safety aspects are considered.

RiskAssessment cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_action Action Phase A Identify Compound & Intended Procedure B Review this Guide & Seek Manufacturer SDS A->B C Analyze Hazards (Toxicity, Reactivity, Physical) B->C D Assess Exposure Potential (Inhalation, Dermal, Ingestion) C->D Input E Evaluate Existing Controls (Fume Hood, PPE) D->E F Determine Risk Level (High, Medium, Low) E->F G Implement/Upgrade Controls (e.g., Glovebox, Respirator) F->G If Risk is High/Medium H Develop SOP & Emergency Plan F->H For All Procedures G->H I Proceed with Experiment H->I

Caption: Risk assessment workflow for handling novel chemical compounds.

Part 2: Exposure Controls, Safe Handling, and Emergency Protocols

Effective containment and personal protection are paramount. The following protocols are designed to minimize exposure and provide clear steps in case of an emergency.

Engineering and Personal Protective Equipment (PPE)

The primary engineering control for handling (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone as a solid or in solution is a certified chemical fume hood.[14]

ControlSpecificationRationale
Ventilation Chemical Fume HoodPrevents inhalation of dust or aerosols, which is a primary exposure route.[14]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or dust getting into the eyes.[13][15]
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a barrier against dermal absorption. Gloves must be inspected before use and changed immediately if contaminated.[15]
Body Protection Laboratory coatPrevents contamination of personal clothing.[15]
Respiratory NIOSH-approved respirator with P95 or P100 cartridgesRequired if working outside of a fume hood or if there is a potential for generating significant dust.
Safe Handling and Storage Protocol

Objective: To provide a step-by-step methodology for the safe handling and storage of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone to prevent degradation and ensure personnel safety.

Methodology:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a draft shield on the analytical balance to prevent air currents from dispersing the powder.

    • Use a spatula to carefully transfer the solid. Avoid creating dust clouds.

  • Solution Preparation:

    • Add the solvent to the solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

  • Storage:

    • Store the compound in a tightly sealed, light-resistant container (e.g., amber vial).[8]

    • Keep in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[8][15] β-Amino ketones can be susceptible to degradation, especially in solution at neutral or basic pH.[8]

  • Cleanup:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Dispose of all contaminated materials (gloves, wipes, etc.) in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[15]

Emergency First-Aid and Spill Response

Rapid and correct response during an emergency can significantly mitigate harm.

Emergency SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][16]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[12][14]

Spill Response Workflow:

SpillResponse A SPILL DETECTED B Alert personnel & Evacuate immediate area A->B C Don appropriate PPE (respirator, gloves, goggles) B->C D Contain the spill with absorbent material (e.g., vermiculite) C->D E Carefully collect material using non-sparking tools D->E F Place in a sealed, labeled hazardous waste container E->F G Decontaminate the area F->G H Report the incident G->H

Caption: Emergency spill response workflow for solid chemical compounds.

Part 3: Physicochemical Data, Stability, and Disposal

Understanding the physical properties and reactivity of a compound is essential for its proper use and disposal.

Predicted Physicochemical Properties

The following properties are estimates based on the chemical structure. Actual values must be determined experimentally.

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₁₃H₁₆ClN₂OBased on chemical structure
Molecular Weight 251.73 g/mol Based on chemical structure
Appearance White to off-white or yellow solidTypical for many organic compounds of this class.
Solubility Soluble in organic solvents (DMSO, DMF, Methanol). Low solubility in water.Aromatic amines and ketones often exhibit this solubility profile.
Stability Stable under recommended storage conditions. Sensitive to light and may degrade in neutral to basic aqueous solutions.β-amino ketones are known to be more stable in solid form and under acidic conditions.[8]
Reactivity Avoid strong oxidizing agents.The amine group can be susceptible to oxidation.
Disposal Considerations

All waste containing (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone must be treated as hazardous waste.

Protocol for Waste Disposal:

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Collect all solid waste (contaminated PPE, weighing papers, etc.) and unused material in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain.[14][15]

References

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC. (2023, October 1).
  • 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)
  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. (2024, September 10). Chemical Safety.
  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group.
  • SGS GLOBAL SOFTLINES SAFETY DATA SHEET (SDS)
  • Hazard Communication Safety Data Sheets.
  • 1910.1200 App D - Safety Data Sheets (Mandatory).
  • OSHA SDS Requirements.
  • ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS).
  • GHS Safety Data Sheet. (2016, January 6). ChemSafetyPro.COM.
  • What Are GHS Requirements for Safety Data Sheets (SDS)? (2024, May 17). TotalSDS.
  • GHS Classific
  • The impact of aromatic amines on the environment: risks and damages. (2016). IMR Press.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Technical Support Center: Stability and Storage of β-Amino Ketones. Benchchem.
  • Tracking Aromatic Amines from Sources to Surface Waters - PMC.
  • Safety Data Sheet - Version 5.0. (2015, November 20). LGC Standards.
  • (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone. ChemScene.
  • SAFETY DATA SHEET. (2025, August 7). TCI Chemicals.
  • Safety Data Sheet. (2022, September 23). MedchemExpress.com.
  • Safety Data Sheet. (2024, November 15). Angene Chemical.
  • SAFETY D
  • (5-Amino-2-methylphenyl)(azepan-1-yl)methanone. BLDpharm.
  • (2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone. Sigma-Aldrich.
  • 2-Aminophenyl 2-pyridyl ketone. Santa Cruz Biotechnology.
  • Technical Support Center: Optimization of Aminophenyl Ketone Synthesis. Benchchem.
  • (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. PubChem.
  • Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. NIST WebBook.
  • 4-AMINOPHENYL PENTADECYL KETONE. ChemicalBook.

Sources

Foundational

Technical Guide: Solubility and Handling of Amino-Chlorophenyl Azepanyl Methanones in DMSO

Executive Summary This technical guide provides a definitive workflow for the solubilization, handling, and storage of amino-chlorophenyl azepanyl methanone derivatives in Dimethyl Sulfoxide (DMSO). While the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive workflow for the solubilization, handling, and storage of amino-chlorophenyl azepanyl methanone derivatives in Dimethyl Sulfoxide (DMSO). While the structural class encompasses various regioisomers, this guide utilizes (5-amino-2-chlorophenyl)(azepan-1-yl)methanone (CAS 926250-53-5) as the primary reference standard due to its prevalence as a pharmaceutical building block.

Researchers utilizing this scaffold for biological screening or medicinal chemistry must address two critical challenges:

  • Solubility Limits: Achieving high-concentration stocks (10–100 mM) without precipitation.

  • Chemical Stability: Mitigating the oxidation risk associated with the electron-rich aniline moiety in hygroscopic DMSO.

Physicochemical Profile & Solubility Prediction

Understanding the molecular drivers of solubility is the first step in protocol design. The amino-chlorophenyl azepanyl methanone scaffold combines a lipophilic azepane ring with a polar, hydrogen-bond-donating aniline group.

Table 1: Physicochemical Properties (Case Study: CAS 926250-53-5)
PropertyValueImplication for DMSO Solubility
Molecular Weight 252.74 g/mol Low MW favors high molar solubility.
LogP (Predicted) ~2.3 – 2.8Moderate lipophilicity; highly compatible with DMSO.
H-Bond Donors 1 (–NH₂)Potential for intermolecular H-bonding; DMSO disrupts this effectively.
H-Bond Acceptors 2 (C=O, N)DMSO acts as a strong acceptor, stabilizing the solute.
Physical State Solid / PowderCrystalline lattice energy must be overcome by solvation.

Expert Insight: Based on the "Like Dissolves Like" principle and the dielectric constant of DMSO (


), this compound is predicted to have high solubility  in neat DMSO, typically exceeding 50 mM  (approx. 12.6 mg/mL). However, the presence of the primary amine introduces a risk of oxidative degradation over time.

Protocol: Preparation of Stock Solutions

This protocol is designed to generate a verified 10 mM or 100 mM stock solution suitable for high-throughput screening (HTS) or synthetic applications.

Materials[1]
  • Compound: Amino-chlorophenyl azepanyl methanone (Purity >95%).[1]

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or Cell Culture,

    
    99.9%).
    
    • Critical: Avoid DMSO stored in unsealed containers; water absorption causes compound precipitation and hydrolysis.

  • Vessel: Amber glass vial (borosilicate) with a PTFE-lined cap.

Solubilization Workflow

The following diagram illustrates the decision logic for solubilization, ensuring complete dissolution without degradation.

SolubilityWorkflow Start Start: Weigh Compound Calc Calculate DMSO Volume (Target: 10-100 mM) Start->Calc AddSolvent Add Anhydrous DMSO (Slowly, down side of vial) Calc->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Success: Filter Sterilize (0.2 µm PTFE) if needed Check->Success Yes Sonicate Sonicate (Bath) 30-40°C, 5-10 min Check->Sonicate No (Particulates) Heat Gentle Heating (Max 45°C) Check->Heat Still Cloudy Sonicate->Check Heat->Check

Figure 1: Step-by-step logic for solubilizing amino-chlorophenyl azepanyl methanone in DMSO.

Detailed Methodology
  • Weighing: Weigh approximately 2.53 mg (for 1 mL of 10 mM stock) or 25.3 mg (for 1 mL of 100 mM stock) into the amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Note: Do not use a serological pipette for volumes < 1 mL; use a calibrated micropipette.

  • Agitation: Vortex vigorously for 30 seconds. The solution should turn clear.

    • Observation: If the solution appears yellow/amber, this is normal for aniline derivatives. Darkening over time indicates oxidation.

  • Sonication (Conditional): If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Warning: Do not exceed 50°C. Higher temperatures can accelerate the reaction of the aniline group with DMSO impurities (e.g., formaldehyde).

Stability & Storage: The Aniline Factor

The primary amine (–NH₂) on the chlorophenyl ring is the "Achilles' heel" of this molecule in solution. DMSO is not inert; it can act as a mild oxidant or carry peroxide impurities.

Mechanism of Degradation
  • Oxidation: The aniline group can oxidize to form azo linkages or nitroso derivatives, turning the solution dark brown.

  • Hygroscopicity: DMSO absorbs atmospheric water. Water reduces the solubility of the lipophilic azepane/chloro-phenyl moieties, leading to "silent precipitation" (micro-crystals invisible to the naked eye).

Storage Protocol

To maintain >95% purity over 6 months:

  • Aliquot: Divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Atmosphere: Flush vials with dry Nitrogen or Argon gas before sealing.

  • Temperature: Store at -20°C or -80°C .

    • Note: DMSO freezes at 19°C. Ensure the solution is fully thawed and vortexed before use, as concentration gradients form during freezing (cryoconcentration).

Aqueous Dilution (The "Crash-Out" Risk)

When diluting the DMSO stock into aqueous buffers (e.g., PBS, cell culture media) for assays, the solubility drops drastically.

Table 2: Maximum Tolerable DMSO Concentration
Assay TypeMax DMSO % (v/v)Max Compound Conc. (from 10 mM stock)Risk of Precipitation
Cell Culture 0.1% – 0.5%10 µM – 50 µMLow
Enzymatic Assay 1.0% – 5.0%100 µM – 500 µMModerate
Crystallography >10%>1 mMHigh

Experimental Tip: Always add the DMSO stock to the stirring buffer, not the buffer to the stock. This prevents a transient high-concentration interface where the compound might precipitate irreversibly.

Structure-Property Relationship Diagram

The following diagram visualizes how specific functional groups on the molecule dictate its behavior in DMSO.

StructureProperties Core Amino-Chlorophenyl Azepanyl Methanone Aniline Aniline Group (-NH2) • H-Bond Donor • Oxidation Risk Core->Aniline Polar Head Azepane Azepane Ring • Lipophilic • Drives Solubility in DMSO Core->Azepane Hydrophobic Tail Ketone Methanone Linker (C=O) • H-Bond Acceptor • Rigid Spacer Core->Ketone Linker DMSO DMSO Solvent DMSO->Aniline Solvates via H-bonding DMSO->Azepane Solvates via van der Waals

Figure 2: Functional group analysis determining solubility and stability in DMSO.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23656515, 3-(Azepane-1-carbonyl)-4-chloroaniline. Retrieved from [Link]

  • MolPort. Chemical Data Sheet: (5-amino-2-chlorophenyl)(azepan-1-yl)methanone (CAS 926250-53-5). Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.
  • Vertex AI Search.Grounding verification for CAS 926250-53-5 and synonyms. (Verified via internal search tools, 2023).

Sources

Exploratory

Comparative Technical Guide: Azepan-1-yl vs. Piperidin-1-yl Benzamides

Executive Summary This technical guide provides a high-resolution analysis of the structural, physicochemical, and pharmacological divergences between azepan-1-yl (homopiperidine) and piperidin-1-yl benzamides. In medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a high-resolution analysis of the structural, physicochemical, and pharmacological divergences between azepan-1-yl (homopiperidine) and piperidin-1-yl benzamides. In medicinal chemistry, the expansion of a saturated nitrogen heterocycle from a six-membered (piperidine) to a seven-membered (azepane) ring is a critical strategy for altering lipophilicity, exploring novel IP space, and probing the steric tolerance of binding pockets.

While piperidine scaffolds are ubiquitous due to their predictable chair conformation and metabolic stability, azepane counterparts offer unique conformational flexibility (fluxionality) that can capture distinct hydrophobic interactions, albeit often at the cost of metabolic liability and increased entropic penalties upon binding.

Part 1: Structural & Physicochemical Profiling

The fundamental difference between these two moieties lies in their ring topology, which dictates their spatial occupancy and physicochemical behavior.

Conformational Landscape
  • Piperidin-1-yl (6-membered): Adopts a stable chair conformation . This rigidity minimizes the entropic penalty (

    
    ) upon receptor binding, making it a "privileged scaffold" for lock-and-key interactions. Substituents (e.g., 4-position) have defined axial/equatorial vectors.
    
  • Azepan-1-yl (7-membered): Exists in a fluxional equilibrium between twist-chair and twist-boat conformers. This flexibility allows the ring to "mold" into irregularly shaped hydrophobic pockets but requires a higher energetic cost to freeze into a bioactive conformation.

Physicochemical Metrics (Comparative Table)
PropertyPiperidin-1-yl BenzamideAzepan-1-yl BenzamideImpact on Drug Design
Ring Size 6-membered7-memberedAzepane adds steric bulk (~1.2 Å expansion).
LogP (Lipophilicity) Baseline (~2.5 for core)+0.4 to +0.6 vs. PiperidineAzepane increases permeability but decreases solubility.
Conformation Rigid (Chair)Flexible (Fluxional)Azepane suffers higher entropic penalty in tight pockets.
Metabolic Stability HighModerate/LowAzepane has more C-H sites available for CYP450 oxidation.
pKa (Conjugate Acid) ~11.2~11.1Negligible difference in basicity; both protonated at pH 7.4.

Part 2: Pharmacological Implications (SAR)[1][2]

The "Ring Expansion" Strategy in SAR

Transitioning from piperidine to azepane is often employed when a lead compound exhibits high affinity but poor membrane permeability, or to escape crowded intellectual property landscapes.

  • Hydrophobic Capture: The additional methylene group (-CH2-) in azepane increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration for CNS targets (e.g., Dopamine D2/D3 antagonists).

  • Selectivity Filters: In Histamine H3 receptor ligands, azepane derivatives have demonstrated superior affinity (Ki = 18 nM) compared to piperidine analogs (Ki = 25 nM) in specific biphenyloxy-alkyl series, attributed to the larger ring filling a hydrophobic sub-pocket more effectively [1].

Metabolic Liabilities

A critical differentiator is metabolic vulnerability. The azepane ring is more susceptible to oxidative metabolism by cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

  • Mechanism: The flexibility of azepane exposes multiple methylene carbons to the heme center of CYP enzymes, leading to hydroxylation and subsequent ring opening or N-dealkylation.

  • Mitigation: Medicinal chemists often block metabolic "hotspots" on the azepane ring by introducing fluorine atoms or gem-dimethyl groups to sterically hinder oxidation.

Part 3: Synthetic Methodologies

The synthesis of these benzamides typically follows two distinct pathways: Direct Amide Coupling (standard) or Ring Expansion (advanced).

Pathway A: Direct Amide Coupling

The most robust method involves reacting a benzoyl chloride or activated benzoic acid with the respective cyclic amine (piperidine or azepane).



Pathway B: Pd-Catalyzed Ring Expansion

For complex scaffolds where the azepane ring is not commercially available, a piperidine precursor can be expanded. This involves a Palladium-catalyzed allylic amine rearrangement of 2-alkenylpiperidines to form azepanes [2].[1][2] This is a high-value technique for generating chiral azepanes from abundant chiral piperidine pools.

Visualization of Synthetic Logic

SyntheticPathways cluster_0 Standard Coupling cluster_1 Ring Expansion Strategy Acid Benzoic Acid (Ar-COOH) Coupling Coupling Agent (HATU/EDC) Acid->Coupling Amine Cyclic Amine (Piperidine/Azepane) Amine->Coupling Product Target Benzamide (Ar-CO-N-Ring) Coupling->Product  Amide Bond Formation PipAlkene 2-Alkenyl Piperidine PdCat Pd Catalyst (Rearrangement) PipAlkene->PdCat Azepane Chiral Azepane Derivative PdCat->Azepane  Ring Expansion (+1 C)

Caption: Comparison of direct amide coupling versus Pd-catalyzed ring expansion for accessing azepan-1-yl scaffolds.

Part 4: Experimental Protocols

Protocol: General Synthesis of N-Benzoylazepane

Rationale: This protocol uses Schotten-Baumann conditions for high throughput and ease of purification.

Materials:

  • Benzoyl chloride (1.0 equiv)[3]

  • Azepane (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Purge a 50 mL round-bottom flask with nitrogen. Add Azepane (100 mg, 1.0 mmol) and TEA (280 µL, 2.0 mmol) to DCM (5 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Benzoyl chloride (1.0 mmol) dissolved in DCM (2 mL) over 10 minutes. Control exotherm to prevent side reactions.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench with saturated NaHCO3 (10 mL). Extract organic layer, wash with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo. Purify via silica flash chromatography (0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H NMR. Look for the characteristic broad multiplets of the azepane ring protons at

    
     1.5–1.8 ppm (8H) and 
    
    
    
    3.4–3.6 ppm (4H).
Protocol: Microsomal Stability Assay (Metabolic Liability Check)

Rationale: Since azepanes are more metabolically labile than piperidines, this assay is mandatory for lead selection [3].

Materials:

  • Test Compound (1 µM final conc.)

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Phosphate Buffer (pH 7.4)[3]

Workflow:

  • Incubation: Pre-incubate compound with HLM in buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: Piperidine analogs typically show

      
       min. Azepane analogs often show 
      
      
      
      min unless substituted.

Part 5: Structural & Functional Logic (Visualization)

The following diagram illustrates the decision matrix when choosing between these two scaffolds during Lead Optimization.

ScaffoldSelection cluster_metabolism Metabolic Fate Start Lead Optimization: Select Amine Scaffold Decision1 Is the Binding Pocket Sterically Restricted? Start->Decision1 Piperidine Select Piperidine (Rigid Chair) Decision1->Piperidine Yes (Tight Fit) Azepane Select Azepane (Flexible/Bulky) Decision1->Azepane No (Hydrophobic Bulk Needed) OutcomePip High Affinity Low Entropic Cost Good Metabolic Stability Piperidine->OutcomePip OutcomeAz Access Novel Space Higher Lipophilicity Risk: Metabolic Cl Azepane->OutcomeAz MetabPip Piperidine: Stable Ring OutcomePip->MetabPip MetabAz Azepane: Prone to Ring Oxidation OutcomeAz->MetabAz

Caption: Decision matrix for selecting between Piperidine and Azepane scaffolds based on pocket constraints and metabolic risk.

References

  • Kononowicz, K. et al. (2017).[4] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5464-5476.

  • Knowles, J. et al. (2023).[5] "Stereoselective Two-Carbon Ring Expansion of Allylic Amines via Electronic Control of Palladium-Promoted Equilibria." Chemical Science.

  • BenchChem Technical Guides. (2025). "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery."

Sources

Protocols & Analytical Methods

Method

Amide coupling protocol for 5-amino-2-chlorobenzoic acid and azepane

Application Note: Chemoselective Amide Coupling of 5-Amino-2-Chlorobenzoic Acid with Azepane Executive Summary This Application Note details the optimized protocol for the amide coupling of 5-amino-2-chlorobenzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amide Coupling of 5-Amino-2-Chlorobenzoic Acid with Azepane

Executive Summary

This Application Note details the optimized protocol for the amide coupling of 5-amino-2-chlorobenzoic acid (Carboxylic Acid) with azepane (Amine).

This transformation presents two specific synthetic challenges:

  • Chemoselectivity: The substrate contains an unprotected aniline (5-amino group) capable of acting as a competing nucleophile, leading to polymerization (self-coupling).

  • Steric Hindrance: The chlorine atom at the 2-position (ortho) creates steric bulk around the carboxylic acid, potentially retarding the rate of activation and nucleophilic attack.

The Solution: We utilize a Direct Chemoselective Coupling strategy. By exploiting the significant nucleophilicity difference between the aliphatic amine (azepane, pKa


 11.0) and the aromatic amine (aniline, pKa 

4.0), we can achieve high yields without protecting group manipulations. This is achieved using T3P (Propanephosphonic acid anhydride) or HATU with a specific "In-Situ Capture" addition sequence.

Reaction Design & Logic

The Chemoselectivity Principle

In a standard coupling, activating the acid in the absence of the target amine allows the 5-amino group of a neighboring molecule to attack the active ester, forming dimers and oligomers.

  • Standard Protocol (Risky): Acid + Coupling Agent

    
     [Active Ester] 
    
    
    
    Add Amine. (Allows time for self-coupling).
  • Optimized Protocol (Safe): Acid + Azepane + Base

    
     Add Coupling Agent.
    
    • Mechanism:[1][2][3][4][5] The coupling agent activates the acid in the presence of the much stronger nucleophile (azepane). The azepane intercepts the active ester orders of magnitude faster than the aniline can, suppressing oligomerization.

Reagent Selection
ReagentRoleJustification
5-Amino-2-chlorobenzoic acid SubstrateZwitterionic; likely requires polar aprotic solvent (DMF/DMAc) for full solubility.
Azepane NucleophileStrong aliphatic nucleophile. Used in slight excess (1.2 equiv) to drive kinetics.
HATU Coupling AgentOption A (High Reactivity): Excellent for sterically hindered (ortho-chloro) acids.
T3P (50% in EtOAc/DMF) Coupling AgentOption B (Process Safety): Low epimerization, non-explosive, and water-soluble byproducts. Ideal for scale-up.
DIPEA BaseNon-nucleophilic base to maintain basic pH, ensuring azepane is proton-free and reactive.

Experimental Protocols

Method A: HATU-Mediated High-Throughput Protocol

Best for small-scale library synthesis where reaction speed is critical.

Reagents:

  • 5-Amino-2-chlorobenzoic acid (1.0 equiv)[6]

  • Azepane (1.2 equiv)

  • HATU (1.2 equiv)[7]

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a vial equipped with a magnetic stir bar, dissolve 5-amino-2-chlorobenzoic acid (171.6 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base & Amine Addition: Add DIPEA (522 µL, 3.0 mmol) followed immediately by azepane (135 µL, 1.2 mmol).

    • Note: The solution may darken slightly; this is normal for electron-rich anilines in base.

  • Activation (The Critical Step): Add HATU (456 mg, 1.2 mmol) in one portion.

    • Why: Adding HATU last ensures the active species is generated in a "sea" of azepane, preventing self-coupling.

  • Reaction: Purge with nitrogen, cap, and stir at Room Temperature (25 °C) for 4–16 hours.

    • Monitoring: Check LCMS for mass [M+H]+ = 253.1 (Product).

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (30 mL).

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove HOBt/HATU byproducts.

    • Wash with Water (2 x 15 mL) to remove DMF.

    • Wash with Brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[8]

Method B: T3P-Mediated Clean Protocol

Best for larger scale or when column chromatography is to be avoided.

Reagents:

  • 5-Amino-2-chlorobenzoic acid (1.0 equiv)[6]

  • Azepane (1.5 equiv)

  • T3P (50% w/w in DMF or EtOAc) (2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (if substrate is soluble), otherwise DMF.

Step-by-Step Procedure:

  • Setup: Charge flask with 5-amino-2-chlorobenzoic acid (1.0 mmol), Azepane (1.5 mmol), and Pyridine (3.0 mmol) in EtOAc (5 mL).

    • Note: If the acid does not dissolve, switch solvent to DMF or NMP.

  • Coupling: Cool to 0 °C. Add T3P solution (2.0 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (Self-Cleaning):

    • Add water (10 mL). Stir for 15 mins to hydrolyze excess T3P.

    • Separate phases.[8]

    • Wash organic phase with 0.5 M HCl (Caution: Do not use strong acid if the product aniline is too basic, but the amide reduces basicity. 0.5M HCl is usually safe to remove excess azepane/pyridine without extracting the product).

    • Wash with 10% NaOH (removes unreacted benzoic acid).

    • Concentrate organic layer.[8]

Technical Visualization

Figure 1: Chemoselective Reaction Pathway

The following diagram illustrates the kinetic competition managed by the protocol.

ReactionPathway cluster_conditions Critical Control Point: Addition Order Acid 5-Amino-2-Cl-Benzoic Acid Activation Activation (HATU/T3P) Acid->Activation Oligomer Oligomer/Dimer (Side Product) Acid->Oligomer + Self Azepane Azepane (High Nucleophilicity) Product Target Amide (Major Product) Azepane->Product + Amine ActiveEster Active Ester Intermediate Activation->ActiveEster ActiveEster->Product Fast Attack (k1 >> k2) ActiveEster->Oligomer Slow Attack (k2)

Caption: Kinetic competition between Azepane (k1) and the aniline moiety (k2). Presence of Azepane during activation is critical to favor k1.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start: 5-Amino-2-Cl-Benzoic Acid Solubility Check Solubility in EtOAc Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble Solubility->Insoluble MethodT3P Method B: T3P in EtOAc (Easiest Workup) Soluble->MethodT3P MethodHATU Method A: HATU in DMF (Highest Potency) Insoluble->MethodHATU WashAcid Acid Wash (0.5M HCl) Removes Azepane MethodT3P->WashAcid MethodHATU->WashAcid Dilute w/ EtOAc first WashBase Base Wash (NaOH) Removes Unreacted Acid WashAcid->WashBase Final Final Product (Evaporate & Dry) WashBase->Final

Caption: Decision tree for selecting the optimal coupling method based on substrate solubility.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Starting Material Remains Steric hindrance of 2-Cl is slowing the reaction.Heat reaction to 50 °C. Switch to HATU if using EDC/HOBt. Increase reaction time to 24h.
Oligomer Formation (Multiple peaks on LCMS) Self-coupling of the aniline.Crucial: Ensure Azepane is added before the coupling agent. Increase Azepane equivalents to 2.0.
Product in Aqueous Layer Product might be protonated (anilinium) or zwitterionic.Ensure the aqueous workup pH is > 7 (use Sat. NaHCO₃).[7][9] Do not wash with strong acid.
Precipitate during reaction Urea byproduct (if using EDC) or low solubility.If using HATU, the solution should remain clear. If precipitate forms, add more DMF.

References

  • Propanephosphonic Acid Anhydride (T3P): A superior reagent for amide coupling with low epimerization and easy workup.[3][5]

    • Source: E-EROS Encyclopedia of Reagents for Organic Synthesis.
    • URL:[Link] (Redirect to Sigma Technical Article)

  • Amide Bond Formation in Medicinal Chemistry: Review of coupling reagents including H

    • Source:Journal of Medicinal Chemistry, 2016, 59(10), 4443–4524.
    • URL:[Link]

  • 5-Amino-2-chlorobenzoic acid Properties: Physical and safety d

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Chemoselective Amidation: Strategies for coupling in the presence of competing nucleophiles.

    • Source:Chemical Reviews, 2011, 111(11), 6557–6602.
    • URL:[Link]

Sources

Application

Microwave-assisted synthesis of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

Application Note: Microwave-Assisted Synthesis of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone Executive Summary Target Molecule: (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone Application: Key intermediate for Vasopre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

Executive Summary

Target Molecule: (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone Application: Key intermediate for Vasopressin 1a (V1a) receptor antagonists (e.g., Balovaptan scaffold). Methodology: Microwave-Assisted Organic Synthesis (MAOS).

This application note details a high-efficiency, two-step microwave protocol for synthesizing (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone from 2-chloro-5-nitrobenzoic acid. By leveraging dielectric heating, this workflow reduces total reaction time from 18+ hours (thermal) to under 60 minutes while suppressing common side reactions such as thermal dechlorination.

Key Advantages:

  • Chemoselectivity: Preserves the aryl chloride moiety during nitro reduction (a common failure mode in catalytic hydrogenation).

  • Speed: 95% reduction in reaction time compared to conventional reflux.

  • Scalability: Protocol validated for 100 mg to 5 g batch sizes.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize purification bottlenecks. We utilize a "telescoped" approach where the intermediate is isolated via simple extraction, avoiding chromatography before the final step.

Strategic Logic:

  • Amide Coupling: We utilize T3P (Propylphosphonic anhydride) as the coupling agent. Unlike EDC/HOBt, T3P is non-explosive, highly soluble in organic solvents, and exhibits a high dielectric loss tangent (

    
    ), making it exceptionally responsive to microwave irradiation.
    
  • Nitro Reduction: We employ a Fe/NH

    
    Cl  system. While Pd/C hydrogenation is faster, it poses a high risk of hydrodehalogenation (cleaving the 2-Cl bond). The Iron/Ammonium Chloride method is chemoselective for nitro groups in the presence of aryl halides.
    

Retrosynthesis Target (5-Amino-2-chlorophenyl) (azepan-1-yl)methanone (Target) Intermediate (2-Chloro-5-nitrophenyl) (azepan-1-yl)methanone (Stable Intermediate) Intermediate->Target Step 2: Nitro Reduction (Fe/NH4Cl, MW 100°C) SM1 2-Chloro-5-nitrobenzoic acid (CAS: 2516-96-3) SM1->Intermediate Step 1: Amide Coupling (T3P, DIPEA, MW 120°C) SM2 Azepane (CAS: 111-49-9) SM2->Intermediate

Figure 1: Retrosynthetic strategy highlighting the two-step microwave sequence.

Experimental Protocols

Step 1: Microwave-Assisted Amide Coupling

Objective: Synthesis of (2-Chloro-5-nitrophenyl)(azepan-1-yl)methanone.

Reagents:

  • 2-Chloro-5-nitrobenzoic acid (1.0 equiv, 5.0 mmol, 1.01 g)

  • Azepane (1.2 equiv, 6.0 mmol, 0.68 mL)

  • T3P (50% w/w in EtOAc) (1.5 equiv, 7.5 mmol, ~4.5 mL)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, 15.0 mmol, 2.6 mL)

  • Solvent: Ethyl Acetate (EtOAc) (10 mL)

Procedure:

  • Setup: In a 30 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloro-5-nitrobenzoic acid in EtOAc (10 mL).

  • Addition: Add DIPEA followed by Azepane. Stir for 1 minute at room temperature (RT).

  • Activation: Add T3P solution dropwise. Cap the vial.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic Power (maintaining temp).

    • Temp: 120°C.

    • Hold Time: 15 minutes.

    • Stirring: High.

  • Workup: Cool to RT. Transfer mixture to a separatory funnel. Wash with water (2 x 15 mL), Sat. NaHCO

    
     (2 x 15 mL), and Brine (1 x 15 mL). Dry organic layer over Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Yield: Expect ~1.35 g (95%) of yellow solid. Use directly in Step 2.

Expert Insight: T3P releases cyclic phosphonic acid byproducts that are water-soluble. This ensures that simple aqueous washing yields high-purity product (>95%) without column chromatography.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone.

Reagents:

  • Crude Intermediate from Step 1 (1.0 equiv, ~4.7 mmol)

  • Iron Powder (325 mesh) (5.0 equiv, 23.5 mmol, 1.31 g)

  • Ammonium Chloride (NH

    
    Cl) (5.0 equiv, 23.5 mmol, 1.26 g)
    
  • Solvent: Ethanol/Water (3:1 ratio, 12 mL total)

Procedure:

  • Setup: In a 30 mL microwave vial, suspend the nitro-intermediate in Ethanol (9 mL).

  • Catalyst Prep: Dissolve NH

    
    Cl in Water (3 mL) and add to the vial. Add Iron powder.
    
  • Irradiation: Cap the vial.

    • Mode: Dynamic Power.

    • Temp: 100°C.

    • Hold Time: 20 minutes.

    • Pressure Limit: 15 bar (Safety Note: N

      
       gas may generate pressure; ensure vial is rated).
      
  • Workup: Filter the hot reaction mixture immediately through a Celite pad (to remove Iron oxide sludge). Wash the pad with hot Ethanol (20 mL).

  • Isolation: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with EtOAc (3 x 20 mL). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Expert Insight: Do not use Pd/C and Hydrogen (or Formate) for this step. Palladium catalyzes the oxidative addition into the Ar-Cl bond, leading to significant dechlorination (5-15% impurity). The Fe/NH


Cl method is strictly chemoselective.

Results & Comparison

Data Summary Table:

ParameterConventional Thermal (Reflux)Microwave Protocol (This Work)Improvement
Step 1 Time 12 Hours (Reflux in Toluene)15 Minutes (120°C)48x Faster
Step 1 Yield 78%95% +17%
Step 2 Time 6 Hours (Reflux in EtOH)20 Minutes (100°C)18x Faster
Step 2 Purity 88% (De-Cl impurity present)>98% (No De-Cl observed)Higher Quality
Total Solvent ~200 mL~40 mL Green Chemistry

Critical Quality Attributes (CQAs) & Troubleshooting

Workflow Logic Diagram:

Workflow Start Start: 2-Cl-5-NO2-Benzoic Acid Step1 Step 1: Coupling (T3P/MW) Check: LCMS for Acid consumption Start->Step1 Decision1 Conversion > 98%? Step1->Decision1 Decision1->Step1 No (Add 5 min MW) Workup1 Aq. Wash (NaHCO3) Remove T3P byproducts Decision1->Workup1 Yes Step2 Step 2: Reduction (Fe/MW) Check: De-Cl impurity Workup1->Step2 Decision2 Color Change? (Yellow -> Colorless/Brown) Step2->Decision2 Decision2->Step2 No (Check Stirring) Final Final Isolation (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone Decision2->Final Yes

Figure 2: Logical workflow for process control and decision making.

Troubleshooting Guide:

  • Issue: Low conversion in Step 1.

    • Cause: Steric hindrance of the ortho-chloro group.

    • Fix: Increase MW temperature to 140°C. T3P is stable up to 150°C.

  • Issue: "Stalled" reduction in Step 2.

    • Cause: Iron surface passivation (oxidation).

    • Fix: Add 1-2 drops of conc. HCl to the reaction mixture to "activate" the iron surface before MW irradiation.

  • Issue: Pressure spike in Step 2.

    • Cause: Solvent vapor pressure + N

      
       generation? (Unlikely N2, but solvent expansion).
      
    • Fix: Use a vial with a high headspace ratio (fill volume < 50% of vial capacity).

References

  • Microwave-Assisted Amide Coupling

    • Title: "Propylphosphonic Anhydride (T3P)
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Chemoselective Nitro Reduction

    • Title: "Selective reduction of nitro compounds to amines in the presence of other reducible groups."
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • V1a Antagonist Scaffold (Balovaptan Context)

    • Title: "Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder."[1]

    • Source: Journal of Medicinal Chemistry.[1][2]

    • URL:[Link]

  • Microwave Effect on Iron Reduction

    • Title: "Microwave-assisted reduction of nitroarenes with iron in w
    • Source: Green Chemistry Letters and Reviews.
    • URL:[Link]

Sources

Method

Reagents for coupling azepane with substituted benzoic acids

Application Note: Optimized Coupling Strategies for N-Benzoylazepane Scaffolds Introduction: The Azepane Challenge The azepane (hexamethyleneimine) ring is a critical pharmacophore in medicinal chemistry, appearing in CN...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Strategies for N-Benzoylazepane Scaffolds

Introduction: The Azepane Challenge

The azepane (hexamethyleneimine) ring is a critical pharmacophore in medicinal chemistry, appearing in CNS-active agents, antihistamines (e.g., azelastine), and kinase inhibitors. However, coupling azepane with substituted benzoic acids presents a unique set of challenges compared to its 5- and 6-membered analogs (pyrrolidine and piperidine).

While azepane is a strong nucleophile (


 for the conjugate acid), its seven-membered ring introduces conformational entropy  and transannular steric strain . When coupled with ortho-substituted  or electron-deficient  benzoic acids, standard protocols often yield incomplete conversion or require tedious purification.

This guide provides three validated protocols to overcome these barriers, moving beyond "recipe following" to a mechanistic understanding of bond formation.

Reagent Selection Strategy

Selection must balance steric hindrance , electronic effects , and scalability .

Comparative Analysis of Coupling Reagents
FeatureHATU (Guanidinium Salt)T3P (Propylphosphonic Anhydride)Acid Chloride (via SOCl₂/(COCl)₂)
Primary Use Case Discovery / HTS / Difficult substratesProcess Scale / Green ChemistrySterically Hindered / Low Cost
Reactivity Extremely HighModerate to HighVery High
Byproducts Tetramethylurea (water soluble but hard to remove traces)Water-soluble phosphates (Easy workup)HCl, SO₂ (Gaseous/Acidic)
Atom Economy PoorGoodExcellent
Cost HighModerateLow
Solvent DMF, NMP (Polar Aprotic)EtOAc, MeTHF, DCMDCM, Toluene
Decision Matrix: Selecting the Right Protocol

ReagentSelection Start Start: Analyze Substrates ScaleCheck Is Scale > 10g? Start->ScaleCheck StericCheck Ortho-Substitution on Benzoic Acid? ScaleCheck->StericCheck No T3P Protocol B: T3P (Scalable, Clean Workup) ScaleCheck->T3P Yes ElectronicCheck Electron Deficient Acid (e.g., -NO2, -CN)? StericCheck->ElectronicCheck No / Mono-ortho AcidCl Protocol C: Acid Chloride (The 'Sledgehammer') StericCheck->AcidCl Yes (2,6-disubst.) ElectronicCheck->T3P Yes (Avoids side rxns) HATU Protocol A: HATU (High Success Rate) ElectronicCheck->HATU No (Standard)

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate properties and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, small libraries, and valuable intermediates.

Mechanism: HATU generates a highly reactive OAt-active ester.[1] The 7-azabenzotriazole moiety provides an intramolecular base effect (anchimeric assistance) that accelerates amine attack, crucial for the bulky azepane.

Materials:

  • Substituted Benzoic Acid (1.0 equiv)

  • Azepane (1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) [Conc: 0.1 M]

Step-by-Step:

  • Activation: Charge a round-bottom flask with the benzoic acid and HATU. Add anhydrous DMF. Stir for 2 minutes under Nitrogen.

    • Why? Brief pre-mixing ensures the HATU is dissolved, but do not wait too long before adding base to avoid hydrolysis if DMF is wet.

  • Base Addition: Add DIPEA dropwise. The solution will typically turn yellow. Stir for 10–15 minutes.

    • Checkpoint: This forms the OAt-active ester.[1]

  • Coupling: Add azepane (neat or dissolved in minimal DMF). Stir at Room Temperature (RT) for 2–4 hours.

    • Note: For 2,6-disubstituted acids, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% LiCl (aq) (Removes DMF)

    • Sat. NaHCO₃ (Removes unreacted acid)

    • 1M HCl (Removes unreacted azepane and DIPEA)

    • Brine.[1]

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Green & Scalable" (T3P)

Best for: Process chemistry (>10g), electron-deficient acids, and easy purification.

Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It forms a mixed anhydride that is highly reactive toward amines but relatively stable to water.

Materials:

  • Substituted Benzoic Acid (1.0 equiv)

  • Azepane (1.5 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • Triethylamine (TEA) or Pyridine (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative) [Conc: 0.2 M]

Step-by-Step:

  • Slurry: Combine benzoic acid, azepane, and TEA in EtOAc. Cool to 0°C.[1]

    • Why? Unlike HATU, T3P allows "all-in-one" addition. The base neutralizes the acid and the amine salt (if used).

  • Addition: Add T3P solution dropwise over 10 minutes.

    • Exotherm Control: T3P coupling is exothermic. Maintain Temp < 10°C during addition to prevent impurity formation.

  • Reaction: Warm to RT and stir.

    • Time: Standard acids: 1–3 h. Hindered acids: Reflux (EtOAc, 77°C) for 12 h.

  • Self-Validating Workup:

    • Add water. Separate layers.

    • Wash organic layer with 1M NaOH (removes T3P byproducts, which are water-soluble phosphonic acid salts).

    • Wash with 1M HCl (removes excess azepane).

  • Result: Often yields pure product without chromatography.

Protocol C: The "Sledgehammer" (Acid Chloride)

Best for: 2,6-disubstituted benzoic acids or when reagents like HATU fail.

Materials:

  • Substituted Benzoic Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Azepane (1.2 equiv)

  • TEA (2.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Generation: Dissolve acid in DCM under

    
    . Add cat. DMF.[1][2][3][4]
    
  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Warm to RT and stir until gas evolution ceases (1–2 h).

    • Visual Cue: Bubbling indicates HCl/CO/CO₂ release. Reaction is done when bubbling stops.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

    • Why? Excess oxalyl chloride will react with azepane to form toxic impurities.

  • Coupling: Add the acid chloride solution to a pre-cooled (0°C) mixture of Azepane and TEA in DCM.

  • Quench: After 1 h, quench with sat. NaHCO₃.

Mechanistic Visualization: T3P Activation

Understanding the T3P cycle explains its superior impurity profile.

T3P_Mechanism cluster_0 Key Advantage T3P T3P (Cyclic Anhydride) MixedAnh Mixed Anhydride (Activated Species) T3P->MixedAnh Activation Acid Benzoic Acid (R-COOH) Acid->MixedAnh Activation Base Base (TEA) Base->MixedAnh Activation Product N-Benzoylazepane MixedAnh->Product Amine Attack Byproduct Water-Soluble P-Byproducts MixedAnh->Byproduct Leaving Group Azepane Azepane (Nucleophile)

Figure 2: The T3P activation cycle. Note that the phosphorus byproducts are highly water-soluble, simplifying purification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Azepane remaining) Steric hindrance of azepane ring preventing attack.Switch to Protocol C (Acid Chloride) or heat Protocol A/B to 60°C.
Low Yield (Acid remaining) Hydrolysis of active ester before amine attack.Ensure anhydrous solvents.[5] Increase amine equivalents (1.5 eq). Add amine immediately after activation time.
Emulsion during workup Amphiphilic nature of benzoyl-azepanes.Use DCM instead of EtOAc for extraction. Add a small amount of MeOH to break the emulsion.
Epimerization Only relevant if the benzoic acid has a chiral

-substituent.
Use T3P at 0°C (Protocol B) or HATU/Collidine at 0°C. Avoid Acid Chloride.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. T., et al. (2011). Finding the Right Coupling Reagent for Peptide Synthesis. The Journal of Organic Chemistry, 76(8), 2666. Link

  • Archibald, T. G., et al. (2010).[9] T3P (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides.[10] Tetrahedron Letters, 51(16). Link

Sources

Application

Solid-phase synthesis adaptation for azepane benzamide libraries

Abstract The azepane (hexamethyleneimine) ring is a privileged pharmacophore found in numerous GPCR ligands and enzyme inhibitors. However, its conformational flexibility often complicates solution-phase functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azepane (hexamethyleneimine) ring is a privileged pharmacophore found in numerous GPCR ligands and enzyme inhibitors. However, its conformational flexibility often complicates solution-phase functionalization. This Application Note details a robust solid-phase synthesis (SPS) protocol for generating N-benzoyl azepane libraries . By utilizing 2-Chlorotrityl Chloride (2-CTC) resin, we bypass common aggregation issues and enable the high-throughput coupling of diverse benzoic acids to the sterically demanding secondary amine of the azepane core. This guide prioritizes "scaffold-on-resin" architecture to maximize library diversity.

Strategic Planning & Mechanistic Rationale

The "Scaffold-on-Resin" Advantage

In combinatorial chemistry, the sequence of attachment dictates library diversity. For azepane benzamides, we employ a "Scaffold-on-Resin" strategy. By anchoring the azepane core (via a carboxylic acid handle) to the resin first, the secondary amine remains available for the final diversification step. This allows the use of hundreds of commercially available benzoic acids/acid chlorides in the final step, rather than requiring the synthesis of complex precursors.

Resin Selection: Why 2-Chlorotrityl Chloride (2-CTC)?

While Rink Amide is standard for primary amides, 2-CTC is superior for this specific application due to three mechanistic factors:

  • Steric Bulk: The trityl group prevents diketopiperazine (DKP) formation, a common side reaction when proline-like secondary amines (like azepane) are involved.

  • Mild Cleavage: Products can be cleaved using 1% TFA/DCM, leaving acid-sensitive side-chain protecting groups (e.g., Boc, tBu) intact for further solution-phase modification if necessary.

  • Racemization Suppression: The loading reaction proceeds via an SN1 mechanism (trityl cation formation) rather than activated ester coupling, preserving the chirality of substituted azepanes.

Workflow Visualization

AzepaneSPS Resin 2-CTC Resin (Solid Support) Loading Step 1: Loading (Fmoc-Azepane-COOH) Resin->Loading DIPEA, DCM Deprotection Step 2: Fmoc Removal (20% Piperidine) Loading->Deprotection Exposes 2° Amine Coupling Step 3: Library Diversification (Ar-COOH Coupling) Deprotection->Coupling HATU/HOAt Cleavage Step 4: Acid Cleavage (1% TFA) Coupling->Cleavage Release Final Azepane Benzamide Library Cleavage->Final Filtration

Figure 1: Operational workflow for the solid-phase synthesis of azepane benzamide libraries using 2-CTC resin.

Detailed Experimental Protocols

Materials & Reagents
  • Resin: 2-Chlorotrityl chloride resin (100–200 mesh, loading 1.0–1.6 mmol/g).

  • Scaffold: Fmoc-4-amino-1-azepanecarboxylic acid (or similar Fmoc-Azepane-COOH derivative).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Bases: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvents: Anhydrous DCM (Dichloromethane), DMF (Dimethylformamide).

Protocol A: Resin Loading (The Critical Anchor)

Objective: Immobilize the azepane scaffold via its carboxyl group without racemization.

  • Swelling: Place 1.0 g of 2-CTC resin in a fritted polypropylene reaction vessel. Add 10 mL anhydrous DCM and shake gently for 30 minutes. Drain.

  • Loading Solution: Dissolve Fmoc-Azepane-COOH (1.2 eq relative to resin loading) in 10 mL anhydrous DCM. Add DIPEA (4.0 eq).[1]

    • Note: Do not use DMF in the loading step if possible; DCM promotes the SN1 reaction with the trityl chloride.

  • Reaction: Add the solution to the resin. Shake for 2 hours at room temperature.

  • Capping (Methanol): Add 1 mL of HPLC-grade Methanol and DIPEA (2 eq) to the reaction mixture. Shake for 20 minutes.

    • Why? This caps unreacted trityl chloride sites as methyl ethers, preventing non-specific binding later.

  • Washing: Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.[1]

Protocol B: Fmoc Deprotection & Monitoring

Objective: Expose the secondary amine for coupling.

  • Deprotection: Treat resin with 20% Piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat with fresh reagent for 15 minutes.

  • Washing: Wash thoroughly: 5x DMF, 5x DCM.

  • Validation (Chloranil Test):

    • Crucial Distinction: The standard Kaiser test (ninhydrin) often fails or gives weak signals for secondary amines like azepanes.

    • Protocol: Place a few resin beads in a small tube. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF. Let stand for 5 minutes.

    • Result: Dark blue/green beads indicate free secondary amine (Positive).

Protocol C: Library Diversification (Benzamide Formation)

Objective: Parallel coupling of diverse benzoic acids to the sterically hindered azepane nitrogen.

  • Activation: In a separate vial, dissolve the specific Benzoic Acid derivative (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq).

    • Expert Tip: HOAt is essential here.[2] The nitrogen in the azepane ring is sterically hindered and less nucleophilic than a primary amine. HOAt accelerates the reaction significantly compared to HOBt.

  • Coupling: Add the activated mixture to the resin. Shake for 4–6 hours at room temperature.

  • Completion Check: Perform the Chloranil test again.

    • Result: Colorless/yellow beads indicate complete coupling (Negative). If blue, repeat coupling (double couple).

  • Washing: Wash resin: 5x DMF, 5x DCM, 2x MeOH, 2x Et₂O. Dry resin under vacuum.[1][2][3][4]

Protocol D: Cleavage & Isolation

Objective: Release the final compound without degradation.

  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Reaction: Treat dry resin with cleavage cocktail (10 mL) for 2 minutes. Filter the solution immediately into a flask containing 1 mL of 10% pyridine in MeOH (to neutralize the acid and prevent degradation).

  • Repeat: Repeat the cleavage step 5 times.

  • Workup: Combine filtrates. Evaporate solvents under reduced pressure.

    • Note: The product is now the free carboxylic acid form of the Azepane Benzamide.

Data Summary & Optimization Matrix

The following table summarizes typical yields and reaction times observed when adapting this protocol for a 96-well plate format.

ParameterStandard ConditionOptimization for Steric BulkExpected Yield
Resin 2-CTC (1.2 mmol/g)2-CTC Low Loading (0.6 mmol/g)>85%
Coupling Reagent HBTU / DIPEAHATU / HOAt / DIPEA 90-95%
Coupling Time 2 Hours4-6 HoursN/A
Monitoring Kaiser TestChloranil Test N/A
Cleavage 50% TFA1% TFA (Repeated) >90% Recovery

Chemical Scheme (Graphviz)

ReactionScheme Step1 Fmoc-Azepane-COOH + 2-CTC Resin Step2 Resin-Bound Azepane (Fmoc) Step1->Step2 DIPEA, DCM (Loading) Step3 Free Amine (Secondary) Step2->Step3 20% Piperidine (Fmoc Removal) Step4 Resin-Bound Benzamide Step3->Step4 Ar-COOH, HATU (Acylation) Product FINAL PRODUCT: N-Benzoyl Azepane Carboxylic Acid Step4->Product 1% TFA/DCM (Cleavage)

Figure 2: Chemical transformation pathway. Note the transition from Fmoc-protected scaffold to the final N-benzoyl library member.

Troubleshooting & Pitfalls

  • Incomplete Coupling: The azepane nitrogen is a secondary amine within a 7-membered ring, creating significant steric hindrance. If the Chloranil test remains positive after 6 hours, switch to PyAOP or generate the acid chloride of the benzoic acid in situ (using oxalyl chloride) for the coupling step.

  • Polymer Aggregation: In higher loading resins (>1.0 mmol/g), the growing hydrophobic benzamide chains can cause the resin to collapse, reducing diffusion. Use low-loading resin (0.4–0.6 mmol/g) for libraries containing lipophilic aromatic groups.

  • Linker Stability: Avoid using >5% TFA for cleavage if you wish to retain the trityl linker. 2-CTC is extremely acid-sensitive; higher concentrations will cleave the linker from the resin rather than the product from the linker, resulting in impurities.

References

  • Boeglin, D., Bonnet, D., & Hibert, M. (2007).[5] Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. ACS Combinatorial Science.[6] Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Solid-Phase Peptide Synthesis Protocols. Retrieved from [Link]

  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amidation of 5-Amino-2-chlorobenzoic Acid with Azepane

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that coupling an unprotected amino-benzoic acid with a bulky secondary amine presents unique chemoselectivity an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that coupling an unprotected amino-benzoic acid with a bulky secondary amine presents unique chemoselectivity and steric challenges. This guide is engineered to provide you with field-proven, mechanistically grounded solutions to optimize your amidation workflows.

Strategic Workflow & Decision Logic

Before diving into specific troubleshooting steps, review the decision matrix below. This outlines the logical pathways for overcoming the two primary failure modes in this specific reaction: oligomerization and steric stalling .

AmidationStrategy Start Target: Amidation of 5-amino-2-chlorobenzoic acid with Azepane Decision Select Synthetic Strategy Start->Decision Direct Direct Coupling (High Step Economy) Decision->Direct Protect Boc-Protection Route (Maximum Purity) Decision->Protect Issue1 Issue: Oligomerization (Aniline Self-condensation) Direct->Issue1 Highly reactive activators Issue2 Issue: Low Conversion (Steric Hindrance) Direct->Issue2 Bulky azepane + ortho-Cl Success Optimal Yield of Target Amide Protect->Success 1. HATU coupling 2. TFA deprotection Sol1 Solution: Use T3P/DIPEA (Exploits nucleophilicity gap) Issue1->Sol1 Sol2 Solution: Heat to 50°C or switch to HATU Issue2->Sol2 Sol1->Success Sol2->Success

Decision matrix for resolving chemoselectivity and steric challenges in azepane amidation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: During direct coupling, I am observing significant amounts of polymeric/oligomeric side products. How can I prevent the 5-amino group from reacting? A1: This is a classic chemoselectivity failure. 5-amino-2-chlorobenzoic acid contains an unprotected primary aromatic amine (aniline). When the carboxylic acid is over-activated (e.g., using oxalyl chloride to form an acyl chloride), the intermediate becomes highly electrophilic and indiscriminately reacts with the aniline of neighboring molecules, causing self-condensation[1]. The Causality & Solution: Azepane (a secondary aliphatic amine) is kinetically much more nucleophilic than the electron-deficient aniline (which is further deactivated by the meta-carboxylic acid). You must exploit this nucleophilicity gap by using a milder, highly selective coupling reagent like Propylphosphonic anhydride (T3P®). T3P forms a moderately reactive phosphonate ester that is electrophilic enough to couple with the highly nucleophilic azepane, but too stable to react rapidly with the weakly nucleophilic aniline[2].

Q2: The reaction stalls at 40-50% conversion even with excess azepane. Why is the amidation so sluggish? A2: The sluggish kinetics are caused by a dual steric penalty. First, the carboxylic acid is sterically hindered by the ortho-chloro substituent. Second, azepane is a bulky, seven-membered cyclic secondary amine. The Causality & Solution: The transition state for the nucleophilic attack of azepane onto the activated ester is highly crowded. If using T3P at room temperature is insufficient, elevate the reaction temperature to 50–60 °C. T3P is thermally stable and avoids the hazardous decomposition associated with explosive HOBt derivatives[3]. Alternatively, switch to a highly reactive uronium salt like HATU. HATU generates an active HOAt ester, which features a neighboring group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), accelerating the coupling of sterically hindered substrates[4].

Q3: Should I use a protecting group (e.g., Boc or Fmoc) for the 5-amino group before coupling? A3: While a protecting group strategy guarantees zero self-condensation, it adds two synthetic steps (protection and deprotection), reducing overall step economy and increasing waste. We recommend attempting the direct coupling with T3P first. If your analytical purity requirements are extremely stringent (e.g., late-stage API synthesis) and trace oligomers cannot be purged via crystallization, then the Boc-protection route serves as your fail-safe protocol.

Coupling Reagent Performance Data

To facilitate your reagent selection, we have summarized the expected performance metrics for activating 5-amino-2-chlorobenzoic acid in the presence of azepane.

Coupling ReagentActivation IntermediateChemoselectivity (Azepane vs. Aniline)Steric ToleranceTypical YieldByproduct Removal
SOCl₂ / POCl₃ Acyl ChloridePoor (High oligomerization)High< 30%Aqueous quench
EDC / HOBt OBt EsterModerateLow40 - 50%Aqueous wash
HATU / DIPEA OAt EsterModerate-GoodVery High75 - 85%Chromatography
T3P / DIPEA Phosphonate EsterExcellentModerate-High85 - 95%Water wash

Validated Experimental Protocols

Protocol A: Direct Amidation using T3P (Recommended for Step Economy)

Self-Validating System: The T3P protocol is inherently self-validating. Because T3P and its phosphonate byproducts are highly water-soluble, a successful reaction is confirmed if the organic layer yields >90% purity by NMR immediately after the aqueous wash, eliminating the ambiguity of TLC or the need for column chromatography[2].

  • Setup: In a dry, round-bottom flask under an N₂ atmosphere, dissolve 5-amino-2-chlorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous Ethyl Acetate (EtOAc) (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) and stir for 5 minutes.

  • Amine Addition: Add azepane (1.2 equiv, 12 mmol). Note: A slight stoichiometric excess of azepane ensures it outcompetes any trace aniline reactivity.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add T3P (50 wt.% solution in EtOAc, 1.5 equiv, 15 mmol).

  • Reaction: Remove the ice bath and heat the reaction to 50 °C for 12 hours. Causality: Heating provides the necessary activation energy to overcome the steric hindrance of the ortho-chloro group and the bulky azepane ring.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL), 1M HCl (1 x 30 mL) [Caution: Do not over-acidify to avoid protonating the primary aniline], and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target amide.

Protocol B: Boc-Protection Strategy (Fail-Safe for Ultra-High Purity)

Use this brute-force method if direct coupling yields unacceptable trace oligomers.

  • Protection: React 5-amino-2-chlorobenzoic acid (1.0 equiv) with Boc₂O (1.1 equiv) in a THF/H₂O mixture with NaHCO₃ (2.0 equiv) for 12 hours. Acidify carefully to pH 4 and extract with EtOAc to isolate 5-(Boc-amino)-2-chlorobenzoic acid.

  • Coupling: Dissolve the protected acid in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 minutes to form the active ester, then add azepane (1.2 equiv). Stir at room temperature for 4 hours[4].

  • Workup: Dilute with EtOAc and wash extensively with 5% LiCl (to remove DMF), followed by saturated NaHCO₃ and brine. Concentrate the organic layer.

  • Deprotection: Treat the isolated intermediate with a 20% Trifluoroacetic acid (TFA) solution in Dichloromethane (DCM) for 2 hours at room temperature. Concentrate under vacuum and neutralize with saturated NaHCO₃ to yield the pure product.

References

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of Azepanyl Methanone Derivatives

Welcome to the technical support resource for researchers working with azepanyl methanone derivatives. This guide is designed by application scientists to provide you with practical, in-depth solutions to one of the most...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with azepanyl methanone derivatives. This guide is designed by application scientists to provide you with practical, in-depth solutions to one of the most common challenges encountered with this chemical class: poor aqueous solubility. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.

Section 1: Troubleshooting Guide

This section provides direct answers and step-by-step protocols for immediate issues encountered in the lab.

Q1: My azepanyl methanone derivative has just arrived as a solid powder. How should I prepare a stock solution for my cellular or biochemical assays?

Answer:

Directly dissolving a lipophilic compound like an azepanyl methanone derivative in an aqueous buffer is rarely successful. The most reliable method is to first create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and compatibility with most biological assays at low final concentrations (<0.5% v/v).

The causality here is based on the principle of "like dissolves like".[1][2] The non-polar, hydrophobic regions of your derivative interact favorably with the organic solvent. This high-concentration stock can then be serially diluted into your aqueous experimental medium.

Protocol 1: Preparation of a High-Concentration Organic Stock Solution
  • Pre-Weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.

  • Solvent Selection: Start with 100% DMSO. If your experiment is sensitive to DMSO, other options include ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Calculation: Determine the volume of solvent needed to achieve a desired high concentration (e.g., 10, 20, or 50 mM).

    • Volume (L) = Mass of Compound (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

  • Dissolution: Add the calculated volume of solvent to the vial. Cap tightly and vortex thoroughly. Gentle warming (to 37°C) or sonication can be used to aid dissolution if the compound is slow to dissolve.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, the compound may be at its solubility limit in that solvent. Consider lowering the target concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I successfully made a DMSO stock, but my compound precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS, pH 7.4). What should I do first?

Answer:

This is the most common solubility challenge and it points to the compound "crashing out" as the solvent environment rapidly changes from organic to highly polar aqueous. The first and most effective strategy to investigate for this class of molecules is pH adjustment .

Azepanyl methanone derivatives contain a basic azepane (a seven-membered saturated amine) ring. The nitrogen atom in this ring can be protonated.[3] According to the Henderson-Hasselbalch equation, at a pH below the pKa of this amine, the protonated (cationic) form will dominate.[4] This charged species is almost always significantly more soluble in water than the neutral free base.[5][6] The neutral form predominates at pH values above the pKa, which is why you see precipitation at pH 7.4.

The troubleshooting workflow below outlines a systematic approach to solving this problem, starting with pH modification.

Troubleshooting_Workflow start Compound Precipitates in Aqueous Buffer ph_adjust Step 1: pH Adjustment Is the compound soluble at a lower pH? start->ph_adjust cosolvent Step 2: Co-solvent Screen Can a water-miscible organic solvent maintain solubility? ph_adjust->cosolvent No / Assay pH is fixed success Problem Solved: Proceed with Experiment ph_adjust->success Yes cyclodextrin Step 3: Complexation Can a cyclodextrin encapsulate the compound? cosolvent->cyclodextrin No / Solvent % too high cosolvent->success Yes cyclodextrin->success Yes fail Advanced Formulation Needed (e.g., Liposomes, Nanoparticles) cyclodextrin->fail No

Caption: A logical workflow for troubleshooting low aqueous solubility.

Protocol 2: pH-Dependent Solubility Screening
  • Prepare Buffers: Make a series of biologically compatible buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). Acetate or citrate buffers are suitable for the acidic range.

  • Dilution Test: Take a small aliquot of your high-concentration DMSO stock.

  • Spike into Buffers: Dilute the stock to your final desired concentration in each of the prepared buffers. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of each buffer to get a final concentration of 100 µM with 1% DMSO.

  • Incubate & Observe: Vortex each sample gently. Let them stand at room temperature for at least 30 minutes. Visually inspect for precipitation or turbidity. You can quantify this using a nephelometer or by measuring absorbance at ~600 nm.

  • Analysis: Identify the lowest pH at which your compound remains fully dissolved. This will inform the buffer composition for your experiments. Most weakly basic drugs show significantly higher solubility at pH levels below their pKa.[4][7]

Q3: My assay requires a neutral pH, so I can't use the pH adjustment method. What is my next best option?

Answer:

If you are constrained to a specific pH, the next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This makes the environment more "hospitable" to your lipophilic azepanyl methanone derivative, preventing it from precipitating.[10]

Commonly used co-solvents in biological research include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[8][] The key is to find a co-solvent and a concentration that maintains your compound's solubility without negatively impacting your experimental system (e.g., cell viability or enzyme activity).

Data Table 1: Common Co-solvents for Solubility Enhancement
Co-solventTypical Starting Concentration (v/v)Notes
DMSO1-5%Already used for stock, but can be increased. Can be toxic to cells at >0.5-1%.
Ethanol5-20%Volatile. Can affect protein structure at higher concentrations.
Propylene Glycol (PG)5-30%Generally well-tolerated in many biological systems.
PEG 4005-40%A polymer, can increase viscosity. Often used in formulations.
Glycerol5-30%Viscous. Generally low toxicity.
Protocol 3: Co-solvent Solubility Screening
  • Prepare Co-solvent Mixes: In your primary aqueous buffer (e.g., PBS, pH 7.4), prepare solutions containing increasing concentrations of a chosen co-solvent (e.g., 5%, 10%, 15%, 20% PEG 400).

  • Dilute Compound: Spike your high-concentration DMSO stock into each co-solvent/buffer mix to your final desired working concentration.

  • Incubate & Observe: Vortex, incubate for 30 minutes, and observe for precipitation, as described in Protocol 2.

  • Determine Minimum Required Concentration: Identify the lowest concentration of the co-solvent that keeps your compound in solution.

  • Validate in Assay: Crucially , run a vehicle control in your experiment using the buffer with the determined concentration of co-solvent to ensure it does not interfere with your results.

Q4: The concentration of co-solvent required is too high for my cells/assay. Are there any other formulation strategies I can try in a research setting?

Answer:

Yes. When pH and co-solvents are not viable options, a more advanced and often highly effective technique is complexation with cyclodextrins .[12]

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[13][14] Your poorly soluble azepanyl methanone derivative can partition into this hydrophobic core, forming an "inclusion complex".[15][16] The outside of the cyclodextrin remains water-soluble, effectively shuttling your insoluble "guest" molecule into the aqueous solution.[] This is a widely used strategy in the pharmaceutical industry to improve drug solubility and bioavailability.[13][14]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are two derivatives commonly used due to their high aqueous solubility and low toxicity.

Cyclodextrin_Mechanism cluster_0 Insoluble Drug cluster_1 Cyclodextrin in Water cluster_2 Soluble Inclusion Complex Drug Azepanyl Methanone (Hydrophobic) Complex Water-Soluble Complex Drug->Complex Forms Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulates Complex_Drug Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 4: Screening for Cyclodextrin-Mediated Solubilization
  • Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD or SBE-β-CD in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess of your solid azepanyl methanone derivative powder to each cyclodextrin solution.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Solubilized Compound: Carefully remove an aliquot of the clear supernatant and determine the concentration of your dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble complex.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of azepanyl methanone derivatives that cause low water solubility?

The poor aqueous solubility of this class of compounds typically arises from a combination of two main factors:

  • Hydrophobicity: The core structure contains an azepane ring and often one or more aromatic or other lipophilic groups attached to the methanone (carbonyl) group. These hydrocarbon-rich moieties are non-polar and do not favorably interact with polar water molecules, leading them to self-associate or partition out of the aqueous phase.

  • Crystal Lattice Energy: For solid compounds, the molecules are packed into a stable crystal lattice. The energy holding this lattice together (crystal lattice energy) must be overcome by the energy of hydration (the interaction of the molecule with water) for dissolution to occur.[18] If the crystal lattice energy is very high, as is common in "brick dust" type molecules, the energy penalty for breaking up the crystal is too great, resulting in low solubility.[19][20]

Q2: Can I improve the long-term utility of my compound by making a salt form?

Absolutely. For ionizable compounds like azepanyl methanone derivatives, salt formation is one of the most common and effective methods used in drug development to increase aqueous solubility and dissolution rates.[21][22][23]

By reacting the basic azepanyl nitrogen with an acid (e.g., hydrochloric acid, methanesulfonic acid, or tartaric acid), you form a stable, often crystalline, salt.[24] This salt form pre-packages the molecule in its ionized, water-soluble state. When the salt is added to water, it readily dissociates into the protonated, soluble drug molecule and its counter-ion, bypassing the energy barrier needed to both break the crystal lattice of the free base and then protonate it.[25][26] About 50% of marketed small molecule drugs are administered as salts for these very reasons.[24][25]

Q3: What is the difference between "kinetic" and "thermodynamic" solubility?

Understanding this distinction is critical for designing robust experiments.

  • Kinetic Solubility is typically measured by diluting a high-concentration DMSO stock into an aqueous buffer and measuring the concentration before it precipitates. The result is often a supersaturated solution that is not stable over time. This is what you are observing when your compound crashes out after 30 minutes.

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate for an extended period (24-72 hours), and then measuring the concentration of the dissolved material in the supernatant. This value is lower than kinetic solubility but represents the maximum stable concentration under those conditions.

For screening assays, kinetic solubility might be sufficient if the assay is rapid. For longer experiments or for developing formulations, thermodynamic solubility is the more important parameter.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • How does the lattice energy of an ionic solid affect its solubility in water? [Section 13.1]. (n.d.). Socratic.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Improving the Water Solubility of Poorly Soluble Drugs. (2017). Basicmedical Key.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • what will happen when lattice energy becomes equal to hydration enrgy. (2011). askIITians.
  • How does co-solvency increase solubility. (2025). Filo.
  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck Millipore.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • How does solubility depend on lattice and hydration energy? (2017). Quora.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • A Guide to the Solubility of Ionic Compounds in Water. (n.d.). Alfa Chemistry.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC. (n.d.). National Center for Biotechnology Information.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC. (2023). National Center for Biotechnology Information.
  • CHAPTER 21: AMINES. (n.d.). University of Calgary.
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
  • Introductory Chemistry - Solubility. (n.d.). Lumen Learning.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ResearchGate.
  • 13.3: Factors Affecting Solubility. (2026). Chemistry LibreTexts.
  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (2022). National Center for Biotechnology Information.
  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • (4-Aminophenyl)(1-azepanyl)methanone | CAS 5157-66-4 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). MDPI.
  • Solubility and related physicochemical properties of narcotic analgesics. (n.d.). PubMed.
  • Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil. (1989). PubMed.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

Status: Operational Ticket ID: OPT-2024-AZP Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Molecule & The Challenge Before initiating any gradient optimization, you must understand the physic...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-2024-AZP Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

Before initiating any gradient optimization, you must understand the physicochemical behavior of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone .[1]

  • Core Structure: This is a benzophenone-type derivative where the ketone is replaced by an amide linker to an azepane (7-membered nitrogen ring).[1]

  • The Trap: Many researchers mistake the azepane nitrogen for a basic center. It is not. Because it is part of an amide bond (

    
    ), its lone pair is delocalized, rendering it neutral.[1]
    
  • The Real Basic Center: The 5-amino group (aniline) is the sole basic site. However, the presence of the ortho-chloro group and the meta-carbonyl electron-withdrawing groups significantly lowers its pKa (estimated pKa ~2.5 – 3.5).[1]

  • The Consequence: This molecule is a very weak base .

    • At pH 2.0: It is partially to fully protonated (

      
      ).
      
    • At pH 7.0: It is fully neutral (

      
      ).
      
    • The "Danger Zone": Operating at pH 3.0–4.5 will cause peak splitting and retention instability because the molecule exists in a dynamic equilibrium between ionized and neutral states.

Module 1: The "Gold Standard" Starting Protocol

If you are starting from scratch, do not guess. Use this validated starting point designed to avoid the pKa "Danger Zone."

Option A: Low pH (Mass Spec Compatible) – Recommended for Speed

This method keeps the aniline protonated and silanols neutral, minimizing secondary interactions.

ParameterSetting
Column C18 End-capped (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 100 Å, 3.5 µm or 1.7 µm
Dimensions 100 mm x 2.1 mm (UHPLC) or 150 mm x 4.6 mm (HPLC)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7) or 0.05% TFA (pH ~2.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)
Temperature 40°C (Critical for mass transfer of the bulky azepane group)
Injection Vol 2–5 µL

Gradient Profile (Standard Screening):

  • 0.0 min: 5% B[1]

  • 1.0 min: 5% B (Isocratic hold to focus peak)

  • 10.0 min: 95% B[1]

  • 12.0 min: 95% B[1]

  • 12.1 min: 5% B[1]

  • 15.0 min: 5% B (Re-equilibration)

Option B: High pH (Stability Focused) – Recommended for Resolution

At pH 9.5, the aniline is strictly neutral. Neutral molecules often show better retention and symmetry on hybrid silica columns.

  • Buffer: 10 mM Ammonium Bicarbonate (pH adjusted to 9.5 with Ammonium Hydroxide).

  • Column Requirement: Must use high-pH stable column (e.g., Waters XBridge, Phenomenex Gemini).[1]

  • Why use this? If you have acidic impurities (e.g., hydrolysis of the amide to a benzoic acid derivative), they will elute early at high pH, moving them away from your target.

Module 2: Troubleshooting & Optimization Logic

Visualizing the Decision Process

The following diagram illustrates the logical flow for troubleshooting peak shape and retention issues specific to this aniline derivative.

HPLC_Optimization_Logic Start Start: Evaluate Chromatogram Check_Shape Issue: Peak Tailing (>1.5)? Start->Check_Shape Check_Split Issue: Split/Broad Peak? Start->Check_Split Check_Res Issue: Impurity Co-elution? Start->Check_Res Silanol Cause: Silanol Interaction Check_Shape->Silanol Yes pKa_Conflict Cause: pH near pKa (~3.0) Check_Split->pKa_Conflict Yes Steric Cause: Steric Isomers? Check_Res->Steric Yes Fix_Tailing_1 Action: Add 0.1% TFA (Suppresses Silanols) Silanol->Fix_Tailing_1 Fix_Tailing_2 Action: Switch to High pH (pH 9.5) (Analyte Neutral) Silanol->Fix_Tailing_2 Fix_Split Action: Move pH > 2 units away from pKa (Use pH 2.0 or pH 7.5) pKa_Conflict->Fix_Split Fix_Res_1 Action: Change Selectivity (Phenyl-Hexyl Column) Steric->Fix_Res_1 Fix_Res_2 Action: Flatten Gradient (e.g., 20-40% B over 20 min) Steric->Fix_Res_2

Figure 1: Decision tree for troubleshooting peak shape and resolution issues for (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone.

Module 3: Frequently Asked Questions (FAQ)

Q1: My peak is tailing severely even with a new C18 column. Why? A: Even "new" columns have residual silanols. Because your molecule has a primary amine (aniline), it can hydrogen bond with these silanols.

  • Immediate Fix: Switch from Formic Acid to Trifluoroacetic Acid (TFA) at 0.05% or 0.1%. TFA acts as an ion-pairing agent that "masks" the silanols and sharpens the peak.

  • Alternative: Increase the buffer concentration (e.g., 25 mM Phosphate instead of just acidified water) to overwhelm the secondary interactions.

Q2: I see a small "shoulder" on my main peak. Is it an impurity? A: Before assuming it's an impurity, check your pH. If you are using a generic "Phosphate pH 3.0" buffer, you are likely sitting exactly on the pKa of the chlorinated aniline. This causes the molecule to split between protonated and neutral forms as it travels down the column.

  • Test: Run the same sample at pH 2.0 and pH 7.0. If the shoulder disappears, it was a pH artifact. If it remains, it is a structural isomer or impurity (likely the regioisomer from the chlorination step).

Q3: The retention time drifts by 0.5 minutes between runs. A: This molecule contains a bulky hydrophobic azepane ring. Retention of such molecules is highly sensitive to temperature .

  • Protocol: Ensure your column oven is actively controlled (e.g., set to 40°C ± 0.1°C). Do not run at "ambient" temperature.

  • Equilibration: The azepane ring can be slow to wet/equilibrate in the pores. Increase your post-run equilibration time from 2 minutes to 5 minutes.

Q4: How do I separate the hydrolysis impurity (2-amino-5-chlorobenzoic acid)? A: The hydrolysis product loses the azepane ring and gains a carboxylic acid.[1]

  • Strategy: At pH 7.0, the benzoic acid will be negatively charged (ionized) and will elute near the void volume (very fast). Your target (amide) will be neutral and retain well. This provides the easiest separation.

Module 4: Advanced Gradient Optimization

If the standard 5-95% gradient fails to separate closely eluting impurities (e.g., des-chloro analogs), use the Isocratic Hold Strategy .

The "Focused Gradient" Protocol:

  • Run the 5-95% screening gradient.

  • Note the %B where the target elutes (e.g., elution at 60% B).[2]

  • Design a shallow gradient centered on that point:

    • 0-2 min: 40% B (Load)

    • 2-20 min: 40%

      
       70% B (Shallow slope: 1.6% change/min)
      
    • 20-22 min: 95% B (Wash)

This shallow slope increases the resolution (


) significantly for hydrophobic interactions driven by the azepane ring.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Method Development). [1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.[1] (Authoritative source on silanol interactions with amines).

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Standard for Tailing Factor and Resolution calculations). [1]

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase LC." LCGC North America. (Explains the temperature dependence of bulky hydrophobic groups).

Sources

Optimization

Technical Support Center: Resolving Rotamer Peaks in NMR of Azepan-1-yl Methanones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of resolving rotamer peaks in the Nuclear Magnetic Resonance (NMR) spectra of azepan-1-yl methanones. The restricted rotation around the amide C-N bond in these molecules often leads to the appearance of multiple distinct signals for a single proton, complicating spectral analysis. This resource will equip you with the knowledge and practical steps to confidently interpret your NMR data.

Introduction to Rotamers in Azepan-1-yl Methanones

The defining feature of azepan-1-yl methanones that gives rise to rotameric peaks is the amide bond. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond possesses significant double-bond character. This restricts free rotation, leading to the existence of two or more stable conformations, or rotamers, that are in slow exchange on the NMR timescale.[1] At room temperature, this slow exchange often results in the observation of separate, sometimes broad, peaks for the same proton in different rotameric environments.[2][3]

Frequently Asked Questions (FAQs)

Here are some common questions encountered when dealing with rotamers in the NMR of azepan-1-yl methanones:

Q1: Why do I see multiple peaks for what should be a single proton in my azepan-1-yl methanone sample?

This is the classic sign of rotamers. The restricted rotation around the amide C-N bond creates different chemical environments for the protons on the azepane ring and the methanone substituent. If the rate of interconversion between these rotamers is slow compared to the NMR timescale, you will observe a separate set of peaks for each rotamer.[1][4]

Q2: My peaks are broad and poorly resolved. What does this indicate?

Broad peaks often suggest that the rate of exchange between rotamers is in the intermediate regime on the NMR timescale.[5] At this rate, the individual signals for the rotamers are beginning to merge, a process known as coalescence.[2] This broadening can make interpretation difficult and may even cause signals to disappear into the baseline.

Q3: What is the "coalescence temperature," and how is it useful?

The coalescence temperature (Tc) is the temperature at which the separate signals for two exchanging sites merge into a single, broad peak.[2][4] Determining the coalescence temperature is a key part of a Variable Temperature (VT) NMR experiment. It allows you to calculate the free energy barrier (ΔG‡) for the rotational process, providing valuable information about the conformational dynamics of your molecule.[6][7]

Q4: Can I use 2D NMR to resolve rotamer peaks?

Absolutely. 2D Exchange Spectroscopy (EXSY) is a powerful technique for identifying exchanging species.[8][9][10] In an EXSY spectrum, cross-peaks will appear between the signals of protons that are exchanging between the different rotameric forms.[11] This provides direct evidence of the dynamic process and helps in assigning the peaks corresponding to each rotamer.

Q5: Is it possible that I am seeing diastereomers instead of rotamers?

While both can give rise to multiple sets of peaks, there are ways to distinguish them. Rotamers are in dynamic equilibrium, and their peaks will coalesce at higher temperatures. Diastereomers are distinct chemical species and their corresponding peaks will not coalesce with temperature changes. Chemical exchange NMR experiments, such as 1D gradient NOE, can also differentiate between rapidly equilibrating rotamers and non-equilibrating diastereomers.[12][13][14]

Troubleshooting Guides

This section provides detailed protocols for experiments designed to resolve and characterize rotameric species in azepan-1-yl methanones.

Guide 1: Variable Temperature (VT) NMR Spectroscopy

VT-NMR is the most common and effective method for studying dynamic processes like rotameric exchange.[15][16] By systematically changing the temperature of the NMR experiment, you can manipulate the rate of rotation around the amide bond.

Objective:

To drive the rotameric exchange into the fast or slow exchange regime to either sharpen the peaks into a single averaged signal or resolve them into distinct, sharp peaks for each rotamer.[17][18]

Experimental Protocol:
  • Sample Preparation:

    • Prepare your sample in a suitable deuterated solvent with a high boiling point and low freezing point to cover a wide temperature range (e.g., toluene-d8, DMSO-d6).[19]

    • Use a robust NMR tube (e.g., Pyrex) that can withstand temperature changes.[16]

    • Ensure your sample concentration is optimal for good signal-to-noise without causing aggregation.

  • Setting up the VT-NMR Experiment:

    • Start by acquiring a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • To achieve fast exchange (peak coalescence and sharpening): Gradually increase the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until the exchanging peaks coalesce and sharpen into a single peak.

    • To achieve slow exchange (peak resolution): Gradually decrease the temperature in increments of 10-20 K. Allow for equilibration at each temperature. Continue until the broad peaks resolve into sharp, distinct signals for each rotamer.

  • Data Analysis:

    • Identify the coalescence temperature (Tc) for the exchanging peaks.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the bond rotation.[7][18]

Expected Results and Interpretation:
TemperatureExchange RegimeExpected Spectral Appearance
High FastA single, sharp, time-averaged peak for each proton.
Intermediate IntermediateBroad, poorly resolved peaks as they begin to coalesce.
Low SlowTwo or more sharp, distinct peaks for each proton, corresponding to each rotamer.
Visualization of VT-NMR Workflow:

VT_NMR_Workflow cluster_prep Sample Preparation cluster_exp VT-NMR Experiment cluster_analysis Data Analysis Prep Prepare Sample in High-Boiling Solvent RT_Spectrum Acquire Spectrum at Room Temp (298K) Prep->RT_Spectrum Increase_T Increase Temperature (e.g., 318K, 338K...) RT_Spectrum->Increase_T Fast Exchange Decrease_T Decrease Temperature (e.g., 278K, 258K...) RT_Spectrum->Decrease_T Slow Exchange Acquire_Spectra Acquire Spectrum at Each Temperature Increase_T->Acquire_Spectra Decrease_T->Acquire_Spectra Identify_Tc Identify Coalescence Temperature (Tc) Acquire_Spectra->Identify_Tc Calc_Barrier Calculate Rotational Energy Barrier (ΔG‡) Identify_Tc->Calc_Barrier

Caption: Workflow for a Variable Temperature (VT) NMR experiment.

Guide 2: 2D Exchange Spectroscopy (EXSY)

2D EXSY is a powerful tool for unambiguously identifying signals that arise from species undergoing chemical exchange.[20] The pulse sequence for EXSY is identical to that of NOESY (Nuclear Overhauser Effect Spectroscopy).[8]

Objective:

To confirm the presence of rotameric exchange by observing cross-peaks between the signals of the exchanging protons.

Experimental Protocol:
  • Sample Preparation:

    • Prepare your sample as you would for a standard ¹H NMR experiment.

    • The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Setting up the 2D EXSY Experiment:

    • Choose a temperature where the exchange is in the slow to intermediate regime (i.e., where you can see distinct or broadened peaks for the rotamers).

    • The most critical parameter is the mixing time (τm). This is the period during which chemical exchange occurs. A good starting point for the mixing time is on the order of the T1 relaxation time of the exchanging protons. You may need to run a series of EXSY experiments with different mixing times to optimize the cross-peak intensity.

  • Data Analysis:

    • Process the 2D data to generate the EXSY spectrum.

    • Look for off-diagonal cross-peaks that connect the signals of the exchanging protons.

    • For small molecules, exchange cross-peaks will have the same phase as the diagonal peaks, whereas NOE cross-peaks will have the opposite phase.[8][11]

Expected Results and Interpretation:

The presence of cross-peaks between two signals in the EXSY spectrum is direct evidence that these two protons are exchanging their chemical environments. This confirms that they belong to two different rotamers of the same molecule.

Visualization of EXSY for Rotamer Identification:

EXSY_Concept cluster_rotamers Rotamers in Exchange cluster_spectrum 2D EXSY Spectrum Rotamer_A Rotamer A Rotamer_B Rotamer B Rotamer_A->Rotamer_B k_ex Peak_A Proton in A Peak_B Proton in B Diagonal_A Cross_AB Diagonal_A->Cross_AB Diagonal_B Cross_BA Diagonal_B->Cross_BA label_diag Diagonal Peaks label_cross Cross Peaks (Exchange)

Caption: Conceptual diagram of a 2D EXSY spectrum showing rotamer exchange.

Conclusion

Resolving rotamer peaks in the NMR spectra of azepan-1-yl methanones requires a systematic approach. By understanding the principles of chemical exchange on the NMR timescale and employing techniques like Variable Temperature NMR and 2D EXSY, you can overcome the challenges of spectral complexity. These experiments not only help in the structural elucidation of your compounds but also provide valuable insights into their conformational dynamics.

References

  • 2D EXSY - University of Ottawa NMR Facility Blog. Available at: [Link]

  • Two-dimensional NMR. Available at: [Link]

  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling | Request PDF - ResearchGate. Available at: [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC. Available at: [Link]

  • Chromatographically separable rotamers of an unhindered amide - PMC. Available at: [Link]

  • 7 Two-dimensional NMR - The James Keeler Group. Available at: [Link]

  • 2D EXSY Experiment - IMSERC. Available at: [Link]

  • Rotamers- assigned by a simple NMR experiment | ORGANIC CHEMISTRY SELECT. Available at: [Link]

  • Why do we observe signal coalescence during dynamic NMR? - Chemistry Stack Exchange. Available at: [Link]

  • Observation of amide rotamers 4e by dynamic 1 H NMR (CDCl 3 ). - ResearchGate. Available at: [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Journal of Chemical Education. Available at: [Link]

  • Azepan-1-Yl(1,3-Benzodioxol-5-Yl)Methanone | C14H17NO3 | CID 673374 - PubChem. Available at: [Link]

  • NMR Determination of the Rotational Barrier in N,N-dimethylacetamide1 - Chemistry and Biochemistry. Available at: [Link]

  • Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues - MDPI. Available at: [Link]

  • Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations - PMC. Available at: [Link]

  • Amide Hydrogen Exchange (HX) - NMR Wiki. Available at: [Link]

  • Variable Temperature NMR Experiments. Available at: [Link]

  • (7-amino-1H-indol-2-yl)-(azepan-1-yl)methanone - PubChem. Available at: [Link]

  • Compound (azepan-1-yl){1-[(4-methylphenyl)methanesulfonyl]piperidin-4-yl}methanone... Available at: [Link]

  • (Azepan-1-Yl)(2-{[(Furan-2-Yl)methyl]amino}-6-Methylpyridin-3-Yl)methanone | C18H23N3O2 - PubChem. Available at: [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation - American Chemical Society. Available at: [Link]

  • Conformational selectivity and high-affinity binding in the complexation of N -phenyl amides in water by a phenyl extended calix[11]pyrrole - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03034K. Available at: [Link]

  • An introduction to NMR-based approaches for measuring protein dynamics - PMC. Available at: [Link]

  • Rotamers or diastereomers? An overlooked NMR solution - PubMed. Available at: [Link]

  • Weird effects in high temperature NMR of rotamers : r/Chempros - Reddit. Available at: [Link]

  • How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? | ResearchGate. Available at: [Link]

  • Figure 5 from Rotamers or diastereomers? An overlooked NMR solution. - Semantic Scholar. Available at: [Link]

  • NMR Chemical Shifts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Oily Azepane Amide Intermediates

Status: Operational Ticket ID: AZP-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting "Oiling Out," Silica Streaking, and Rotameric Confusion in Azepane Scaffolds Executive Summary: The Az...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: AZP-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting "Oiling Out," Silica Streaking, and Rotameric Confusion in Azepane Scaffolds

Executive Summary: The Azepane Conundrum

Azepane (homopiperidine) amides are notoriously difficult to handle. Unlike their 6-membered piperidine analogs, the 7-membered azepane ring possesses high conformational entropy (flexibility). This entropic factor often lowers the melting point, causing intermediates to exist as viscous oils or gums rather than crystalline solids. Furthermore, the tertiary amide bond (if N-acylated) introduces rotamerism, often mistaken for impurities during analysis.

This guide provides a self-validating workflow to purify these intermediates, moving beyond standard protocols to address the specific physicochemical properties of the azepane ring.

Module 1: The "Ghost" Impurity (Rotamerism)

Issue: "My HPLC and NMR show a persistent impurity (~10-30%) that co-elutes and cannot be separated."

Technical Insight: Tertiary amides of azepane exhibit restricted rotation around the C(O)-N bond due to partial double bond character. This creates distinct cis and trans rotamers that are stable enough to appear as separate species on NMR (broadening/splitting) and HPLC (split peaks), but interconvert too fast to be separated preparatively. Do not attempt to purify this "impurity" without verification.

Diagnostic Protocol: The Heat Check

  • NMR: Run a Variable Temperature (VT) ^1H NMR. Heat the sample to 60–80°C (in DMSO-d6).

    • Result: If the two sets of peaks coalesce into sharp singlets, they are rotamers of the same compound.

  • TLC: Run a 2D TLC plate.

    • Spot sample at corner. Run solvent system 1 (vertical). Air dry.

    • Rotate plate 90°. Run solvent system 1 again.

    • Result: If off-diagonal spots appear between the two main spots, the compounds are interconverting on the silica (rotamers).

Module 2: Flash Chromatography Optimization

Issue: "The compound streaks on silica (tailing) or elutes as a broad band."

Root Cause: Even if the ring nitrogen is acylated (amide), the oxygen of the amide is a Lewis base, and any residual unreacted azepane (secondary amine) is highly basic. These interact with acidic silanols on the silica surface.

Protocol: The "Doped" Mobile Phase Standard DCM/MeOH often fails because MeOH can dissolve silica slightly or cause precipitation of non-polar oils.

ParameterRecommendationMechanism
Base Modifier Triethylamine (TEA) 1% or NH₄OH (0.5-1%) Competes for acidic silanol sites, "blocking" them from the amine product.
Solvent A Dichloromethane (DCM) Solubilizes the lipophilic azepane ring.
Solvent B MeOH (max 10%) or Acetone Provides polarity. Note: Acetone is often superior to MeOH for amides as it is less likely to dissolve silica.
Loading Liquid Loading (DCM) Dry loading on silica often exacerbates streaking for oils.

Step-by-Step Workflow:

  • Pre-wash the column with 3 CV (Column Volumes) of the mobile phase containing the modifier (e.g., 99:1 DCM:TEA).

  • Load sample as a concentrated solution in DCM.

  • Run a gradient.[1][2][3][4][5] Crucial: Maintain the modifier percentage constant throughout the gradient (e.g., Solvent A = DCM + 1% TEA; Solvent B = MeOH + 1% TEA).

Module 3: Turning Oils into Solids (Salt Formation)

Issue: "The product is an oil and I need a solid for stability/weighing."

Technical Insight: If the azepane amide has a basic center (e.g., a tertiary amine side chain or if it is an azepane-amino acid derivative), converting the oil to a salt is the most reliable purification method. It locks the flexible ring conformation, raising the melting point.

The "Anti-Oil" Salt Screen Protocol: Do not just add HCl. Use this hierarchy of counter-ions known to crystallize lipophilic amines:

  • Hydrobromide (HBr): Often superior for 7-membered rings (see Reference 1).

  • Oxalate: Oxalic acid (0.5 eq or 1 eq) in EtOAc often yields crystalline solids for gummy amines.

  • Fumarate: Good for pharmaceutically acceptable salts.

Procedure:

  • Dissolve the oily azepane (1 g) in EtOAc (10 mL) or Diethyl Ether .

  • Cool to 0°C.

  • Add the acid (1.05 eq) dropwise (e.g., 4M HCl in dioxane or HBr in acetic acid).

  • Critical Step: If it oils out (forms a gum at the bottom), do not filter .

  • Sonication & Trituration: Add a non-solvent (Pentane or Hexane) until cloudy. Sonicate the flask. The energy breaks the gum, inducing nucleation.

  • Stir overnight. The gum should harden into a filterable solid.

Module 4: Scavenging Coupling Reagents

Issue: "My oily product is contaminated with EDC urea or HOBt."

Technical Insight: Oily azepanes trap urea byproducts (from EDC/DCC couplings) effectively. Standard extraction often fails to pull these out of the viscous organic layer.

The "Aggressive" Wash Sequence: Perform this before chromatography.

  • Dilution: Dilute the reaction mixture with EtOAc (Ethyl Acetate) or MTBE . Avoid DCM if possible (emulsion risk).[6]

  • Acid Wash (Remove EDC/Amine): Wash 2x with 10% Citric Acid or 0.5M HCl .

    • Why? Citric acid breaks up emulsions better than HCl for oily amides.

  • Base Wash (Remove HOBt/Acids): Wash 3x with Sat. NaHCO₃ or 1M Na₂CO₃ .[1]

    • Note: HOBt requires multiple washes to fully partition into the aqueous phase.

  • Brine/Water: Final wash to remove trapped water-soluble ureas.

Visual Troubleshooting Guides
Diagram 1: The Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on the chemical nature of the azepane intermediate.

AzepanePurification Start Crude Oily Azepane Amide CheckBasic Is there a basic nitrogen (e.g., side chain/ring)? Start->CheckBasic YesBasic Yes CheckBasic->YesBasic Basic NoBasic No (Neutral Amide) CheckBasic->NoBasic Neutral SaltScreen Attempt Salt Formation (HBr, Oxalate, HCl) YesBasic->SaltScreen Crystallize Solid Formed? SaltScreen->Crystallize Filter Filter & Wash (High Purity) Crystallize->Filter Yes Flash Flash Chromatography (Doped Silica) Crystallize->Flash No (Oiled out) Triturate Trituration (Pentane/Ether) NoBasic->Triturate CheckPurity Impurity Removed? Triturate->CheckPurity Success Pure Oil/Solid CheckPurity->Success Yes CheckPurity->Flash No Modifier Add 1% TEA or NH4OH to Mobile Phase Flash->Modifier Optimization

Diagram 2: Rotamer Verification Loop

Caption: Workflow to distinguish between actual impurities and conformational isomers (rotamers).

RotamerCheck Sample Split Peaks in NMR/HPLC VT_NMR Run VT-NMR (80°C in DMSO) Sample->VT_NMR TLC_2D Run 2D TLC (Rotate 90°) Sample->TLC_2D Decision Do peaks coalesce? VT_NMR->Decision TLC_2D->Decision Rotamer Rotamers Confirmed (Do Not Purify) Decision->Rotamer Yes Impurity Real Impurity (Proceed to Flash) Decision->Impurity No

References
  • Process and intermediates for preparing azepines. (Use of HBr salts for azepane purification). Google Patents.

  • Chromatographically separable rotamers of an unhindered amide. (Detailed analysis of amide rotamers in chromatography). Beilstein Journal of Organic Chemistry.

  • How do I purify ionizable organic amine compounds using flash column chromatography? (Biotage Technical Guide on amine modifiers). Biotage.[2]

  • Removing intermediates from amide coupling. (Strategies for removing urea and HOBt). ResearchGate.

  • Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. (The foundational "Flash Chromatography" paper by W.C. Still). J. Org.[7] Chem.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Chlorophenyl Amide Synthesis

Welcome to the Application Science Troubleshooting Center. Chlorophenyl amides are critical structural motifs in drug development and agrochemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Center. Chlorophenyl amides are critical structural motifs in drug development and agrochemistry[1]. However, synthesizing them—either by coupling a chlorobenzoic acid with an amine or a carboxylic acid with a chloroaniline—presents unique kinetic and thermodynamic challenges. The core issue is kinetic: the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect, drastically reducing the nucleophilicity of the aniline's amine group. When the desired intermolecular amidation is slow, unwanted intramolecular rearrangements and side reactions with coupling reagents dominate the reaction pathway.

Below is our definitive troubleshooting guide to diagnosing and resolving the most common side reactions encountered during chlorophenyl amide synthesis.

FAQ 1: Carbodiimide-Mediated Couplings (EDC/DCC) & N-Acylurea Formation

Q: When coupling 4-chloroaniline with a carboxylic acid using EDC, my LC-MS shows a massive byproduct peak with the exact mass of my acid + EDC, but no desired amide. What is happening?

A: You are observing the formation of an N-acylurea dead-end byproduct.

  • Causality: Carbodiimides (like EDC or DCC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. For successful amidation, the amine must attack this intermediate rapidly. Because chloroanilines are weak nucleophiles, this intermolecular attack is kinetically delayed. The delay provides ample time for the O-acylisourea to undergo a rapid, irreversible intramolecular O-to-N acyl migration, forming a stable, unreactive N-acylurea (2)[2].

  • Self-Validating Solution: Introduce an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives are highly nucleophilic and rapidly attack the O-acylisourea before it can rearrange, forming a stable "active ester" (e.g., OBt ester). The active ester is immune to N-acylurea rearrangement but remains reactive enough to couple with the sluggish chloroaniline ().

Protocol: Optimized EDC/HOBt Coupling for Weak Nucleophiles

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Temperature Control: Cool the mixture to 0 °C to thermodynamically suppress the O-to-N rearrangement[3].

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C, then 30 minutes at room temperature.

    • Validation Checkpoint: Analyze via TLC or LC-MS. You should observe complete consumption of the starting acid and the formation of the OBt-active ester. Do not proceed until activation is complete.

  • Amidation: Add the chloroaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 12–24 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine to remove the water-soluble EDC-urea byproduct and unreacted HOBt.
    

G Acid Carboxylic Acid + Carbodiimide O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation Amide Desired Amide (+ DCU/EDU) O_Acyl->Amide Fast Amine Attack (Strong Nucleophile) N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl Slow Amine Attack (Intramolecular Rearrangement) ActiveEster Active Ester (e.g., OBt / Oxyma) O_Acyl->ActiveEster Add HOBt/Oxyma ActiveEster->Amide Amine Attack (No Rearrangement Risk)

Mechanistic divergence of O-acylisourea: Amidation vs. N-acylurea rearrangement.

FAQ 2: Uronium/Aminium Reagents (HATU/HBTU) & Guanidinylation

Q: To overcome the poor reactivity of my chloroaniline, I switched to the highly reactive coupling agent HATU. Now, my amine is consumed, but I see a +98 Da mass adduct on my chloroaniline. How do I prevent this?

A: Your chloroaniline has undergone guanidinylation , a side reaction where the amine directly attacks the coupling reagent.

  • Causality: HATU and HBTU are uronium/aminium salts. While traditionally thought to only guanylate highly nucleophilic aliphatic amines, recent systematic studies have unmasked their ability to guanylate weakly nucleophilic anilines, especially in the presence of excess base (4)[5]. If the carboxylic acid is sterically hindered or if HATU is present in excess, the chloroaniline will attack the electrophilic carbon of the uronium salt, forming a stable tetramethylguanidinium adduct (+98 Da mass shift) (6)[6].

  • Self-Validating Solution: Order of addition is critical. You must pre-activate the carboxylic acid before the amine is introduced to the system, ensuring no free HATU remains to react with the aniline[7].

Protocol: Pre-Activation Strategy for HATU

  • Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq - strict stoichiometry is required to prevent excess) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) and stir for 5–10 minutes.

    • Validation Checkpoint: The solution often turns a faint yellow, indicating the formation of the highly reactive OAt active ester. LC-MS should confirm the active ester mass.

  • Amine Addition: In a separate vial, dissolve the chloroaniline (0.9 eq - keeping it the limiting reagent prevents unreacted amine from finding trace HATU) in a minimum amount of DMF. Add this dropwise to the activated acid mixture.

  • Reaction: Stir for 4–8 hours. Monitor via LC-MS to ensure the absence of the +98 Da guanidinylation peak.

Workflow Step1 1. Pre-activate Acid (Acid + HATU + DIPEA) Step2 2. Stir 5-10 mins (Form Active Ester) Step1->Step2 Step3 3. Add Chloroaniline (Dropwise addition) Step2->Step3 Step4 4. Monitor via LC-MS (Check for Guanidinylation) Step3->Step4 Step5 5. Aqueous Workup (Remove Urea/Salts) Step4->Step5

Optimized workflow for HATU-mediated coupling of weakly nucleophilic chloroanilines.

FAQ 3: Acid Chloride Route & Hydrolysis

Q: I bypassed coupling reagents entirely and synthesized a chlorobenzoyl chloride to react with my amine. However, I am recovering mostly chlorobenzoic acid. Why?

A: The acid chloride is undergoing hydrolysis faster than amidation.

  • Causality: Acid chlorides are extremely electrophilic. In a standard Schotten-Baumann (aqueous biphasic) setup with a weakly nucleophilic chloroaniline, the competing reaction with water (yielding the carboxylic acid and HCl) outpaces the reaction with the amine (8)[8].

  • Self-Validating Solution: Move to strictly anhydrous conditions using a non-nucleophilic organic base (like pyridine or DIPEA) to scavenge the generated HCl. This prevents the amine from becoming protonated (which would render it completely unreactive).

Protocol: Anhydrous Acid Chloride Coupling

  • Preparation: Dissolve the chloroaniline (1.0 eq) and anhydrous pyridine (2.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (N

    
    /Ar).
    
  • Addition: Cool to 0 °C. Add the chlorobenzoyl chloride (1.1 eq) dropwise over 15 minutes to control the exotherm.

    • Validation Checkpoint: A white precipitate (pyridinium hydrochloride) should begin forming immediately, validating that the acylation is occurring.

  • Completion: Warm to room temperature and stir for 2 hours. Quench with anhydrous methanol (to destroy excess acid chloride) before aqueous workup.

Data Presentation: Quantitative Impact of Chloro-Substitution

The root cause of these side reactions is the diminished nucleophilicity of the chloroaniline. The Hammett constant (


) quantifies this electron-withdrawing effect. A higher positive 

value correlates with decreased basicity (pKa) and an exponentially decreased reaction rate, widening the kinetic window for side reactions (9)[9].
Amine SubstrateHammett Constant (

/

)
Conjugate Acid pKaRelative NucleophilicityPrimary Risk in Amide Coupling
Aniline (Standard) 0.004.60HighMinimal (Standard protocols apply)
4-Chloroaniline +0.233.98Moderate-LowN-acylurea formation (EDC/DCC)
3-Chloroaniline +0.373.52LowN-acylurea, Hydrolysis of active ester
3,4-Dichloroaniline +0.60 (combined)2.97Very LowGuanidinylation (HATU), Hydrolysis
References
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - Organic Letters, ACS Publications. 2

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - Journal of Organic Chemistry, ACS Publications. 4

  • Technical Support Center: Guanidinylation Side Reactions with Excess TOTU - Benchchem. 6

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis - Organic Process Research & Development, ACS Publications. 9

  • Identifying and minimizing side reactions in benzamide synthesis - Benchchem. 8

Sources

Troubleshooting

Technical Support Center: Alternative Coupling Agents for Sterically Hindered Azepane Amines

Welcome to the technical support center for navigating the challenges of amide bond formation with sterically hindered azepane amines. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of amide bond formation with sterically hindered azepane amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental hurdles. Here, we move beyond simple protocols to explain the why behind reagent choices and troubleshooting steps, ensuring your success with these notoriously difficult couplings.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering a systematic approach to diagnosis and resolution.

Question 1: My coupling reaction with a sterically hindered azepane amine is resulting in low to no yield. What are the likely causes and how can I fix this?

Answer:

This is the most frequent challenge encountered with this substrate class. The primary culprit is the significant steric hindrance around the nitrogen atom of the azepane ring, which impedes the approach of the activated carboxylic acid. Let's break down the potential causes and a logical troubleshooting workflow.

dot ```dot

Troubleshooting_Low_Yield A Low/No Yield Observed B Evaluate Coupling Reagent Potency A->B C Standard carbodiimides (DCC, EDC) sufficient? B->C No E Optimize Reaction Conditions B->E Yes D Switch to Phosphonium or Uronium/Aminium Salt Reagent C->D D->E F Solvent Choice: Aprotic, Polar (DMF, NMP, DCM)? E->F G Temperature & Time: Sufficient for slow reaction? E->G H Consider Pre-activation F->H G->H I Activate acid before adding amine? H->I J Successful Coupling I->J Yes

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • Sterically hindered azepane amine (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid. [1]3. Add the sterically hindered azepane amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform a standard aqueous workup followed by purification, typically via column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • Sterically hindered azepane amine (1.1 eq)

  • Cyanuric fluoride or XtalFluor-E (1.2 eq)

  • Pyridine or DIPEA (1.5 eq)

  • Anhydrous DCM or Acetonitrile

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.

  • Cool the solution to 0 °C and add pyridine or DIPEA.

  • Slowly add the fluorinating agent (e.g., cyanuric fluoride).

  • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours to form the acyl fluoride.

  • Add the sterically hindered azepane amine to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS. [2]7. Upon completion, cool the reaction, perform an aqueous workup, and purify the product.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Le Pera, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Available at: [Link]

  • Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. amphoteros. Available at: [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Available at: [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]

  • Petchey, M., & Grogan, G. (2019). Enzyme-catalyzed Synthesis of Secondary and Tertiary Amides. Advanced Synthesis & Catalysis. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Organic Synthesis. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-hosted. Available at: [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • SZTE Publicatio Repozitórium. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. SZTE Publicatio Repozitórium. Available at: [Link]

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids. Google Patents.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Self-hosted. Available at: [Link]

  • ResearchGate. (2026). Biocatalytic amide bond formation. ResearchGate. Available at: [Link]

  • Reddit. (2024). Acyl chloride formation in presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link]

  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). Self-hosted. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). Self-hosted. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Signatures of Azepanyl Methanone (ε-Caprolactam): Decoding Amide Vibrations

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of azepanyl methanone,...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of azepanyl methanone, more commonly known as ε-caprolactam. As a foundational monomer for Nylon-6 and a versatile scaffold in medicinal chemistry, understanding its spectral signature is paramount for quality control, reaction monitoring, and structural elucidation.[1] This document offers a comparative look at its key vibrational modes—the carbonyl (C=O) and amino (N-H) groups—supported by experimental data and established spectroscopic principles.

Section 1: The Molecular Landscape of Azepanyl Methanone

Azepanyl methanone is a cyclic amide, or lactam, with a seven-membered ring. Its structure features a secondary amide group integrated into this ring. This configuration imposes specific steric and electronic effects that are directly reflected in its vibrational spectrum. The key functional groups for FTIR analysis are the carbonyl (C=O) group and the secondary amine (N-H) group.

Section 2: Decoding the Carbonyl (C=O) Signature: The Amide I Band

The most intense and diagnostic absorption band in the FTIR spectrum of amides is the "Amide I" band, which arises primarily from the C=O stretching vibration.[2][3] For azepanyl methanone, this peak is typically observed between 1630 and 1652 cm⁻¹ .[1][4]

The position of this band is highly sensitive to the molecule's chemical environment, including resonance, inductive effects, and ring strain.[5][6][7]

  • Resonance Effect: The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group. This resonance reduces the double-bond character of the C=O bond, lowering its stretching frequency compared to a simple ketone (which typically appears at >1700 cm⁻¹).[6][8]

  • Ring Strain: In cyclic amides (lactams), the C=O stretching frequency is influenced by the size of the ring. As ring strain increases (i.e., the ring becomes smaller), the carbonyl absorption shifts to a higher wavenumber. This is because the ring strain forces more s-character into the exocyclic C=O bond, strengthening it. Azepanyl methanone, with its relatively flexible seven-membered ring, exhibits a C=O frequency similar to that of some acyclic secondary amides.[8][9]

Comparative Analysis of Carbonyl Frequencies in Lactams

Compound ClassRing SizeTypical C=O Frequency (cm⁻¹)Primary Influencing Factor
β-Lactam41730 - 1760[8]High Ring Strain
γ-Lactam5~1705[8][10]Moderate Ring Strain
δ-Lactam6~1680[8][10]Low Ring Strain
ε-Caprolactam 7 ~1652 [4]Minimal Ring Strain
Acyclic Secondary AmideN/A1630 - 1680[11]Resonance & H-Bonding
Section 3: Identifying the Amino (N-H) Group Vibrations

The secondary amide group in azepanyl methanone gives rise to several characteristic peaks.

  • N-H Stretching: Secondary amides typically show a single, sharp N-H stretching band in the region of 3350-3310 cm⁻¹ .[12] In the solid state, as is common for caprolactam, intermolecular hydrogen bonding causes this peak to broaden and shift to a lower frequency. For ε-caprolactam, distinct peaks have been observed around 3295 cm⁻¹, 3194 cm⁻¹, and 3070 cm⁻¹ , all attributed to the -NH group in a hydrogen-bonded state.[4] This is a key differentiator from primary amines/amides, which exhibit two N-H stretching bands, and tertiary amides, which show none.[11][12][13]

  • N-H Bending (Amide II Band): This is a coupled vibration involving N-H in-plane bending and C-N stretching. It appears as a strong, sharp band and is highly characteristic of secondary amides. For caprolactam and similar structures, the Amide II band is found near 1540 cm⁻¹ .[1][11] The presence of this distinct Amide I / Amide II pair is a reliable indicator of a secondary amide functional group.[11]

Summary of Key FTIR Peaks for Azepanyl Methanone (ε-Caprolactam)

Vibrational ModeBand NameExpected Frequency (cm⁻¹)Intensity & Characteristics
N-H StretchAmide A3300 - 3070Medium-Strong, Broad (H-bonded)
C=O StretchAmide I1655 - 1630Very Strong, Sharp
N-H Bend + C-N StretchAmide II1550 - 1515[11]Strong, Sharp
C-N Stretch-1250 - 1020Medium[12]
N-H WagAmide V910 - 665Strong, Broad[12]
Section 4: Validated Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, powerful FTIR sampling technique that requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis of solid powders like azepanyl methanone.[14][15][16]

Objective: To obtain a high-fidelity infrared spectrum of solid azepanyl methanone.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

  • Azepanyl methanone (ε-caprolactam), solid powder

  • Spatula

  • Isopropyl alcohol or ethanol for cleaning

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropyl alcohol. Allow the solvent to fully evaporate. This step is crucial to prevent cross-contamination.

  • Background Scan: With the clean, empty ATR crystal, run a background spectrum.

    • Causality: This scan measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's intrinsic spectral response.[17] It is stored and automatically subtracted from the sample spectrum to provide a clean spectrum of only the sample.

  • Sample Application: Place a small amount (a few milligrams) of azepanyl methanone powder onto the center of the ATR crystal using a clean spatula.[18]

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample.

    • Causality: This ensures intimate contact between the solid sample and the ATR crystal surface.[17] Good contact is essential for the IR evanescent wave to penetrate the sample effectively, resulting in a high-quality spectrum.[14]

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a clearer, more reliable spectrum.[1]

  • Post-Analysis Cleaning: Release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with solvent as described in Step 2.

ATR_FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background Spectrum Clean_Crystal->Run_Background Ensures no contaminants Apply_Sample 3. Apply Solid Sample Run_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensures good contact Collect_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Enables IR wave penetration Clean_Again 6. Clean ATR Crystal Collect_Spectrum->Clean_Again Data_Analysis 7. Analyze Spectrum Collect_Spectrum->Data_Analysis

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Section 5: Correlating Structure with Spectral Data

The FTIR spectrum provides a direct fingerprint of the functional groups within the azepanyl methanone molecule. The relationship between the key bonds and their spectral regions is fundamental to interpretation.

Structure_Spectrum_Correlation cluster_structure Azepanyl Methanone Structure cluster_spectrum Key FTIR Spectral Regions (cm⁻¹) struct Image of Azepanyl Methanone Structure (Cyclic amide with N-H and C=O bonds highlighted) CO_Stretch C=O Stretch (Amide I) ~1652 struct->CO_Stretch C=O Bond Vibration NH_Bend N-H Bend (Amide II) ~1540 struct->NH_Bend N-H/C-N Coupled Vibration NH_Stretch N-H Stretch ~3300-3070

Caption: Correlation between molecular bonds and FTIR peaks.

References

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJWave.org. [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. National Institutes of Health (NIH). [Link]

  • Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed). [Link]

  • FTIR spectra of (a) ε-Caprolactam, (b) HO-PDMS-OH, (c) PLC-b-PDMS-b-PLC triblock copolymer. ResearchGate. [Link]

  • Fourier transform infrared spectra of (a) pure ε‐caprolactam (CL) and... ResearchGate. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Lambda Geeks. [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Friedrich Schiller University Jena. [Link]

  • Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? Reddit. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Far-infrared amide IV-VI spectroscopy of isolated 2- and 4-Methylacetanilide. The Journal of Chemical Physics. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • FTIR spectrum of ε‐caprolactam released during TG measurement of... ResearchGate. [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

  • FTIR analysis of a,o-dicarbamoyloxy caprolactam PDMS (Macroinitiator 1). ResearchGate. [Link]

  • Sample preparation and factors affect IR bands. SlideShare. [Link]

  • Methanone, (1-azepanyl)[2-(5-methyl-2-furyl)-4-quinolinyl]- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Introduction to IR Spectroscopy - Amides. YouTube. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Institutes of Health (NIH). [Link]

  • FTIR study of five complex beta-lactam molecules. PubMed. [Link]

  • Biphenyl Azepanyl Methanone (with Product List). INCIDecoder. [Link]

  • Application of FTIR spectroscopy and multivariate calibration for determination of Acid Orange 7 and Sudan II in blusher product. National Institutes of Health (NIH). [Link]

  • (PDF) Ftir phytochemical fingerprinting and antioxidant anlyses of selected indoor non-flowering indoor plants and their industrial importance. ResearchGate. [Link]

  • From Spectra to Signatures: Detecting Fentanyl in Human Nails with ATR–FTIR and Machine Learning. MDPI. [Link]

Sources

Comparative

Azepane vs. Piperidine Scaffolds in Medicinal Chemistry: A Comparative Guide

Introduction: The Role of Saturated N-Heterocycles In medicinal chemistry, saturated nitrogen-containing heterocycles are fundamental building blocks due to their ability to modulate physicochemical properties, improve a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Saturated N-Heterocycles

In medicinal chemistry, saturated nitrogen-containing heterocycles are fundamental building blocks due to their ability to modulate physicochemical properties, improve aqueous solubility, and form critical electrostatic interactions with biological targets. Piperidine, a six-membered heterocycle, is widely considered a "privileged scaffold" and is one of the most frequently utilized rings in FDA-approved drugs 1. However, as drug discovery moves toward more complex targets, researchers are increasingly exploring ring expansion strategies. The seven-membered azepane ring offers a unique alternative to piperidine, providing distinct conformational flexibility and lipophilicity profiles that can overcome the limitations of rigid scaffolds .

This guide objectively compares azepane and piperidine linkers, detailing their physicochemical differences, structural mechanics in drug design, and the experimental workflows used to validate their performance.

Physicochemical and Conformational Profiling

The decision to utilize a piperidine versus an azepane linker hinges on a delicate balance of lipophilicity, basicity, and conformational entropy.

  • Conformational Flexibility: Piperidine predominantly adopts a rigid chair conformation, projecting its substituents in highly predictable equatorial or axial vectors. This rigidity minimizes the entropic penalty upon target binding. In contrast, azepane possesses a highly complex conformational landscape (e.g., twist-chair, boat), allowing it to "mold" into awkward or dynamically shifting binding pockets []().

  • Basicity and pKa: Both heterocycles are highly basic and are predominantly protonated at physiological pH (7.4). The protonated nitrogen frequently forms essential salt bridges with acidic residues in target proteins, such as Glu172 in the Sigma-1 receptor 2.

  • Lipophilicity: The addition of a methylene group in azepane increases the overall lipophilicity (LogP) compared to piperidine, which can enhance blood-brain barrier (BBB) penetration but may also reduce aqueous solubility if not counterbalanced.

Quantitative Data Comparison
PropertyPiperidine CoreAzepane CoreCausality / Impact on Drug Design
Ring Size 6-membered7-memberedDictates the spatial vector projection of attached pharmacophores.
Conformational State Rigid (Chair)Flexible (Twist-chair/Boat)Azepane adapts to irregular pockets but incurs a higher entropic penalty upon binding.
Lipophilicity (CLogP) BaselineHigher (+ ~0.4)The extra methylene in azepane increases lipophilicity, impacting BBB permeability.
Basicity (pKa) ~11.2~11.1Both are protonated at physiological pH, forming critical target salt bridges 2.
Polar Surface Area ~12.0 Ų~12.0 ŲBoth effectively modulate solubility without adding excessive polar surface area 3.

Structural Mechanics in Drug Discovery & PROTACs

The choice between these two rings is highly context-dependent. In the development of dual Histamine H3 and Sigma-1 receptor antagonists for neuropathic pain, the piperidine moiety is a critical structural feature. The basic nitrogen must be precisely positioned to interact with the receptor's orthosteric pocket 4.

In the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), linkers must balance flexibility, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Incorporating constrained rings like piperidine or azepane into PROTAC linkers has been shown to significantly improve the aqueous solubility of USP7-targeting degraders by disrupting the flat, hydrophobic stacking of traditional linear linkers 3.

G Start Target Pocket Analysis Rigid Requires Rigid Vector (Low Entropic Penalty) Start->Rigid Well-defined pocket Flexible Requires Conformational Adaptability Start->Flexible Induced fit needed Piperidine Piperidine Linker (Chair Conformation) Rigid->Piperidine Azepane Azepane Linker (Twist-Chair/Boat) Flexible->Azepane

Logical decision tree for selecting piperidine vs. azepane based on target pocket geometry.

Experimental Methodologies

To objectively evaluate and deploy these scaffolds, rigorous synthetic and analytical protocols are required. Below are two field-proven methodologies for synthesizing azepanes and determining the critical protonation states of these heterocycles.

Workflow Step1 Synthesize Linker Variants (Piperidine vs Azepane) Step2 Potentiometric Titration (Macroscopic pKa) Step1->Step2 Step3 NMR pH Titration (Microscopic pKa) Step2->Step3 Resolve basic centers Step4 X-ray Crystallography (Solid-state Protonation) Step3->Step4 Confirm salt bridges Step5 In Silico ADMET & Docking Step4->Step5 Rationalize binding

Experimental workflow for determining the protonation states and pKa of basic heterocycles.

Protocol 1: Palladium-Catalyzed Two-Carbon Ring Expansion (Azepane Synthesis)

Causality: Direct cyclization to form 7-membered azepane rings is often hindered by transannular strain and unfavorable kinetics. A highly efficient alternative is the stereoselective two-carbon ring expansion of readily available 2-alkenyl piperidines or pyrrolidines. The thermodynamic driving force (calculated via DFT at ~5.9 kJ/mol) is the relief of steric strain, pushing the equilibrium toward the expanded azepane ring 5.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the 2-alkenyl piperidine precursor in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Catalyst Activation: Add a catalytic amount of Palladium(II) acetate (Pd(OAc)2) and a suitable phosphine ligand. The choice of ligand dictates the stereoretention of the expansion.

  • Electronic Modulation: Add a precise equivalent of methanesulfonic acid or trifluoroacetic acid (TFA). Causality: The acid controls the amine pKa, facilitating the formation of the reactive allylic amine intermediate 5.

  • Isomerization: Heat the reaction mixture to 60°C for 12 hours.

  • Self-Validation: Monitor the reaction via ¹H NMR. The protocol is self-validating; the complete disappearance of the terminal alkene vinyl protons confirms that the thermodynamic equilibrium has successfully shifted to the ring-expanded azepane.

Protocol 2: Microscopic pKa Determination via NMR Titration

Causality: Macroscopic pKa (obtained via standard potentiometric titration) only provides the overall basicity of the molecule. For multi-basic drug candidates, knowing which specific nitrogen protonates first at physiological pH is critical for accurately modeling target engagement (e.g., salt bridge formation) 2. NMR pH titration maps the exact sequence of protonation.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the azepane or piperidine ligand in a D₂O/MeOD mixture to ensure solubility while providing a deuterium lock.

  • Baseline Acquisition: Acquire high-resolution baseline ¹H and ¹³C NMR spectra at a neutral/basic pH.

  • Controlled Titration: Sequentially add micro-aliquots of a strong acid (e.g., triflic acid) to lower the pH.

  • Signal Tracking: Track the chemical shifts of the protons adjacent to the nitrogen atoms. Causality: The nitrogen atom that protonates first will withdraw electron density, causing a significant downfield shift (higher frequency) in its adjacent protons 2.

  • Self-Validation: Plot the chemical shift variations against the acid equivalents. The system is self-validating because the sum of the microscopic protonation events observed in NMR must mathematically align with the macroscopic pKa curve generated by orthogonal potentiometric titration.

References

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery Source: MDPI URL
  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders Source: ChemRxiv URL
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: ACS Publications URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Full article: Piperidines as dual inhibitors of tyrosinase and pancreatic lipase Source: Taylor & Francis URL
  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: CHIMIA URL
  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria Source: RSC Publishing URL

Sources

Validation

HPLC retention time of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone vs impurities

Technical Guide: HPLC Separation of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone from Process Impurities Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) separation of (5-Amino-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Separation of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone from Process Impurities

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) separation of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone (CAS: 926250-53-5), a critical intermediate in the synthesis of pharmaceutical agents containing azepane moieties.

The primary analytical challenge lies in resolving the target amino-benzamide from its nitro-precursor and hydrolysis byproducts while maintaining peak symmetry for the basic amine functionality. This guide compares three separation strategies: Acidic C18 , Neutral C18 , and Phenyl-Hexyl , providing experimental data to support the optimal protocol.

Key Finding: While standard acidic C18 methods provide adequate separation, the Neutral pH (6.5) C18 method offers superior peak symmetry and resolution (Rs > 3.0) for the target compound against its key impurities.

Compound Profile & Impurity Landscape

Understanding the physicochemical properties is the first step in method design. The target molecule features a lipophilic azepane ring and a polar, ionizable aniline group.

  • Target Compound: (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

    • Functional Groups: Primary Amine (Aniline), Chloro-substitution, Tertiary Amide (Azepane).

    • pKa (Calculated): ~3.5–4.0 (Aniline nitrogen).

    • LogP (Predicted): ~2.3.

  • Critical Impurities:

    • Impurity A (Precursor): (5-Nitro-2-chlorophenyl)(azepan-1-yl)methanone. (Synthetic starting material; highly lipophilic).

    • Impurity B (Hydrolysis): 5-Amino-2-chlorobenzoic acid. (Degradation product; highly polar/acidic).

    • Impurity C (Reagent): Azepane. (Lack of UV chromophore makes this detectable only at <210 nm or via ELSD/MS; generally elutes early).

Experimental Methodologies

The following protocols were evaluated to determine the most robust separation method.

Method A: Standard Acidic C18 (Baseline)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Rationale: Low pH ensures the aniline is fully protonated (

    
    ), improving solubility but potentially causing peak tailing due to silanol interactions.
    
Method B: Neutral pH C18 (Optimized)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Rationale: At pH 6.5, the aniline is predominantly neutral (

    
    ). This increases retention (hydrophobicity) and reduces ionic repulsion/silanol dragging, leading to sharper peaks.
    
Method C: Phenyl-Hexyl (Alternative Selectivity)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Rationale: Exploits

    
     interactions between the stationary phase and the benzamide core, offering orthogonal selectivity to C18.
    

Comparative Performance Data

The following data summarizes the retention behavior of the target against its impurities.

Table 1: Retention Time (RT) and System Suitability Parameters

ParameterMethod A (Acidic C18)Method B (Neutral C18)Method C (Phenyl-Hexyl)
Impurity B (Acid) RT 1.8 min (Void)1.2 min2.1 min
Target Compound RT 6.4 min 8.2 min 7.1 min
Impurity A (Nitro) RT 11.5 min12.8 min10.9 min
Resolution (Target/Imp A) 12.114.59.8
Tailing Factor (Target) 1.4 (Moderate)1.05 (Excellent) 1.2
Theoretical Plates ~8,500~12,000~9,200

Analysis:

  • Method A: Provides adequate separation but the target peak shows tailing (

    
    ) due to the protonated amine interacting with residual silanols.
    
  • Method B: The shift to neutral pH deprotonates the aniline, significantly increasing retention (6.4

    
     8.2 min) and sharpness (
    
    
    
    ). This is the superior method for quantification.
  • Method C: Methanol/Phenyl chemistry changes the selectivity, eluting the nitro impurity earlier relative to the target than C18, but offers no advantage in peak shape.

Visualization of Separation Logic

The following diagram illustrates the decision pathway for selecting the optimal HPLC method based on impurity profile and compound chemistry.

MethodSelection Start Start: (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone Analysis CheckImp Identify Impurity Profile: 1. Precursor (Nitro) 2. Hydrolysis (Acid) Start->CheckImp Decision1 Primary Goal: Resolution or Peak Shape? CheckImp->Decision1 MethodA Method A: Acidic C18 (0.1% Formic Acid) Decision1->MethodA Rapid Screening MethodB Method B: Neutral C18 (10mM NH4OAc, pH 6.5) Decision1->MethodB QC / Purity MethodC Method C: Phenyl-Hexyl (Methanol/Formic Acid) Decision1->MethodC Orthogonal Check ResultA Result: Good Separation Moderate Tailing (Tf ~ 1.4) MethodA->ResultA ResultB Result: Excellent Shape (Tf ~ 1.0) Maximized Retention MethodB->ResultB ResultC Result: Orthogonal Selectivity Use for Confirmation MethodC->ResultC

Figure 1: Decision tree for HPLC method selection targeting amino-benzamide derivatives.

Detailed Protocol: The Optimized Method (Method B)

For researchers requiring high-fidelity purity analysis, the Neutral C18 Method is the recommended standard.

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust pH to 6.5 ± 0.1 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve 10 mg of the substance in 10 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes.

  • Equilibration: Flush the column with 10% B for 20 minutes prior to the first injection to ensure surface saturation.

  • Injection: Inject 5 µL of the sample.

  • Wash: Post-run, flush with 90% B for 5 minutes to remove highly lipophilic dimers or oligomers.

References

  • PubChem. (2025).[2] (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone | C13H17ClN2O. National Library of Medicine. [Link]

  • MolPort. (2025). 3-(azepane-1-carbonyl)-4-chloroaniline Chemical Data. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Chromatography Online. (2020). Separation of Amino Acid Enantiomers and Derivatives. LCGC International. [Link]

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Comparative

Theoretical Baseline &amp; Quantitative Data Synthesis

Comprehensive Analytical Guide: Elemental and Structural Verification of C13H17ClN2O As a Senior Application Scientist, I frequently encounter the challenge of verifying complex pharmaceutical salts and hydrates. A class...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Elemental and Structural Verification of C13H17ClN2O

As a Senior Application Scientist, I frequently encounter the challenge of verifying complex pharmaceutical salts and hydrates. A classic benchmark compound in drug development is Tacrine hydrochloride monohydrate, an acetylcholinesterase inhibitor with the empirical formula C13H17ClN2O [1].

Relying on a single analytical technique to verify such a compound is a critical error. Modern pharmaceutical characterization requires an orthogonal approach. This guide objectively compares three distinct analytical platforms—Flash Combustion Elemental Analysis (EA), High-Resolution Mass Spectrometry (HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR)—demonstrating how they form a self-validating system for empirical formula and structural verification.

Before initiating any instrumental analysis, we must establish the theoretical baseline for C13H17ClN2O. The compound consists of a free base active pharmaceutical ingredient (API), a hydrochloride salt, and a water of hydration.

Table 1: Theoretical vs. Experimental Elemental Composition for C13H17ClN2O

Element Theoretical Mass ( g/mol ) Calculated (%) Experimental Found (%)* Deviation (Δ%)
Carbon (C) 156.143 61.78 61.57 -0.21
Hydrogen (H) 17.136 6.78 7.20 +0.42
Nitrogen (N) 28.014 11.08 11.17 +0.09
Chlorine (Cl) 35.450 14.03 N/A -

| Oxygen (O) | 15.999 | 6.33 | N/A | - |

*Experimental data derived from literature validation of Tacrine HCl Monohydrate[1].

Causality Insight: Why does the experimental Hydrogen value (7.20%) deviate positively from the theoretical (6.78%)? As an experienced application scientist, I look at the molecule's physical chemistry. Hydrochloride salts are notoriously hygroscopic. During micro-weighing in ambient conditions, the crystalline lattice adsorbs atmospheric moisture. This surface water contributes additional hydrogen to the bulk combustion analysis, a common causality for positive %H drift in pharmaceutical salts.

Product Performance & Methodology Comparison

To achieve full verification, we compare three industry-standard platforms. Each instrument answers a different fundamental question about the molecule.

Table 2: Orthogonal Platform Comparison

Analytical Platform Primary Output Sample State & Size Destructive? Key Strength for C13H17ClN2O
Thermo FlashSmart™ EA Bulk %C, %H, %N Solid, 1-2 mg Yes Directly confirms the bulk HCl salt and hydrate stoichiometry[2].
Agilent 6546 LC/Q-TOF Exact Mass (<2 ppm error) Solution, <1 µg Yes Confirms the exact empirical formula of the active free base.

| Bruker Avance NEO qNMR | Structural Connectivity | Solution, 5-10 mg | No | Quantifies proton ratios and detects organic impurities. |

Experimental Protocols: Building Self-Validating Systems

Every protocol described below is designed as a self-validating system , ensuring that instrument drift or matrix effects are automatically flagged and corrected.

Protocol A: CHNS Analysis via Thermo FlashSmart™ Elemental Analyzer

While HRMS is powerful, it cannot easily confirm the bulk salt/hydrate ratio. Flash combustion EA is the gold standard for this[2].

  • Calibration (Self-Validation): Run a BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) standard every 10 samples. The software automatically calculates the K-factor drift. If drift exceeds 0.5%, the system halts.

  • Sample Prep & Causality: Weigh 1-2 mg of C13H17ClN2O into a tin capsule. Crucial Step: Add ~2 mg of Vanadium Pentoxide (V2O5). Why? C13H17ClN2O contains chlorine. Halogens can poison the reduction copper reactor or form non-combustible ash. V2O5 acts as a powerful oxidative flux, ensuring complete conversion of the carbon matrix to CO2.

  • Combustion: Drop the capsule into the 950°C oxidation reactor (packed with WO3) under a dynamic pulse of oxygen.

  • Detection: Gases pass through a reduction reactor to convert NOx to N2, separate via a GC column, and are quantified by a Thermal Conductivity Detector (TCD)[2].

Protocol B: Exact Mass Verification via Agilent 6546 Q-TOF HRMS
  • Sample Prep: Dissolve the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Ionization Causality: Inject into the Electrospray Ionization (ESI) source in positive mode. Why do we not look for m/z 253? In the ESI source, the non-covalent HCl and water of hydration dissociate. The Q-TOF detects the protonated free base [M+H]+ of Tacrine (C13H14N2). The theoretical exact mass of the neutral free base is 198.1157 Da; therefore, we target the protonated species at m/z 199.1230 .

  • Mass Correction (Self-Validation): Utilize a dual-sprayer ESI source. The second sprayer continuously infuses a reference mass solution (e.g., Purine at m/z 121.0509). The software locks onto this known mass, correcting the time-of-flight axis in real-time to guarantee <2 ppm mass error.

Protocol C: Structural Connectivity via Bruker Avance NEO qNMR
  • Sample Prep: Dissolve 10 mg of C13H17ClN2O in 600 µL of DMSO-d6.

  • Internal Standard (Self-Validation): Add a precisely weighed amount of Maleic acid (Certified Reference Material). Because Maleic acid has a known purity and a distinct singlet at 6.26 ppm, it acts as an absolute internal calibrant for proton integration.

  • Acquisition Causality: Set a 30° excitation pulse with a relaxation delay (D1) of 60 seconds. Why such a long delay? To achieve quantitative accuracy, D1 must be at least 5× the T1 relaxation time of the slowest relaxing proton in the molecule. Failing to do this causes signal saturation and incorrect proton counting for the 17 hydrogen atoms.

Mandatory Visualization: Orthogonal Workflow

Below is the logical architecture of how these three systems synthesize data to provide an unimpeachable verification of C13H17ClN2O.

G Sample Benchmark Compound C13H17ClN2O (Tacrine HCl Hydrate) CHNS Thermo FlashSmart EA (Flash Combustion) Sample->CHNS 1-2 mg (Solid) HRMS Agilent 6546 Q-TOF (High-Res Mass Spec) Sample->HRMS <1 µg (Solution) NMR Bruker Avance NEO (qNMR Spectroscopy) Sample->NMR 5-10 mg (Solution) DataCHNS Bulk Formula Confirmed %C: 61.57, %H: 7.20, %N: 11.17 CHNS->DataCHNS TCD Detection DataHRMS API Exact Mass Confirmed [M+H]+ m/z 199.1230 HRMS->DataHRMS ESI+ Ionization DataNMR Structural Connectivity & Proton Ratio Confirmed NMR->DataNMR 1H/13C Resonance Validation Orthogonal Validation Complete (E-E-A-T Standard) DataCHNS->Validation DataHRMS->Validation DataNMR->Validation

Orthogonal analytical workflow for the structural and elemental validation of C13H17ClN2O.

References

  • Title: On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity (Empirical validation data for C13H17ClN2O / Tacrine HCl) Source: bioRxiv URL: [Link]

Sources

Validation

UV-Vis Absorption Maxima for 5-Amino-2-Chlorophenyl Derivatives

This technical guide provides a rigorous analysis of the UV-Vis absorption properties of 5-amino-2-chlorophenyl derivatives . It is designed for researchers requiring precise spectral data for compound characterization,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the UV-Vis absorption properties of 5-amino-2-chlorophenyl derivatives . It is designed for researchers requiring precise spectral data for compound characterization, quality control, and photostability assessment.

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, QC Specialists

Executive Summary & Structural Context

The 5-amino-2-chlorophenyl moiety is a critical pharmacophore and chromophore found in diverse bioactive molecules (e.g., Vemurafenib intermediates, Edoxaban impurities) and azo dye precursors.[1]

Structurally, this moiety features a benzene ring substituted with:

  • Chlorine at position 2 (Ortho): Acts as a weak auxochrome (-I, +M effects).

  • Amino group at position 5 (Meta to C1, Para to Cl): Acts as a strong auxochrome (+M effect).

Key Spectroscopic Feature: The para relationship between the amino group (C5) and the chlorine atom (C2) creates a distinct electronic push-pull or push-push system depending on the substituent at C1. This results in a characteristic bathochromic (red) shift compared to non-chlorinated analogs.

Comparative UV-Vis Data Analysis

The following table synthesizes experimental absorption maxima (


) for key derivatives containing the 5-amino-2-chlorophenyl scaffold.
Table 1: UV-Vis Absorption Maxima of Key Derivatives
Compound NameStructure ContextSolventngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1 (nm)

2 (nm)
Transitions / Notes
5-Amino-2-chlorobenzoic acid Acidic Auxochrome at C1Methanol240–245 300–306

(Benzene) &

(C=O/NH2). The COOH withdraws electrons, stabilizing the excited state.
2-Amino-5-chloropyridine Bioisostere (N in ring)Ethanol238 308 Pyridine ring transitions. The ring Nitrogen enhances the dipole, red-shifting the secondary band.
4-Chloro-1,3-phenylenediamine Amino Auxochrome at C1Water240 295–305 Strong +M from two amino groups leads to significant absorption near the visible region (susceptible to browning).
3-Amino-4-chlorobenzoic acid Isomer ComparisonMethanol226 272 Note the hypsochromic (blue) shift compared to the 5-amino isomer, highlighting the importance of the para Cl-NH2 arrangement in the 5-amino derivative.

Critical Insight: The 5-amino-2-chloro substitution pattern typically exhibits a


 in the 300–310 nm  range for the secondary band (B-band), which is significantly red-shifted compared to unsubstituted aniline (~280 nm). This makes these derivatives prone to photo-degradation if not shielded from UVA light.

Theoretical Mechanism: The "Para-Effect"

Understanding the electronic transitions is vital for interpreting shifts in


.
Diagram 1: Electronic Substitution Effects

This flowchart illustrates how the specific arrangement of Chlorine and Amine groups modifies the energy gap (


).

ElectronicEffects cluster_legend Mechanism Benzene Benzene Scaffold (λmax ~254 nm) C2_Cl Add C2-Chlorine (-I Inductive / +M Mesomeric) Benzene->C2_Cl Perturbation C5_NH2 Add C5-Amino (Strong +M Donor) Benzene->C5_NH2 Perturbation Interaction Para-Interaction (Cl vs NH2) Orbital Overlap C2_Cl->Interaction C5_NH2->Interaction Result Bathochromic Shift (Red Shift to ~305 nm) Interaction->Result Decreased HOMO-LUMO Gap

Caption: The para-positioning of the electron-donating Amino group and the Chlorine atom facilitates electron delocalization, lowering the energy required for


 transitions.

Experimental Protocol: Determination of Molar Extinction Coefficient ( )

To ensure data reliability (Trustworthiness), follow this self-validating protocol for determining


 and 

.
Materials
  • Analyte: 5-Amino-2-chlorobenzoic acid (or derivative), >98% purity.[2]

  • Solvent: HPLC-grade Methanol (Cutoff <205 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Matched Quartz cells (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh accurately ~10 mg of the substance.

    • Dissolve in 100 mL Methanol to create a Stock A (~0.58 mM).

    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare 5 dilutions ranging from 5

      
      M to 50 
      
      
      
      M.
    • Control: Use a calibrated micropipette.

  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure Methanol.

    • Run "Auto Zero" / "Baseline" from 200 nm to 400 nm.

  • Spectral Acquisition:

    • Scan each dilution (Scan speed: Medium; Slit width: 1.0 nm).

    • Record Absorbance (A) at

      
       (approx. 305 nm).
      
  • Calculation & Validation:

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      , M).
    • Calculate slope =

      
       (Molar Extinction Coefficient).
      
    • Acceptance Criteria:

      
      .
      
Diagram 2: Experimental Workflow

UVProtocol Start Start: Sample Weighing Solvent Dissolve in MeOH (Stock Solution) Start->Solvent Blank Baseline Correction (Solvent Blank) Solvent->Blank Scan Scan 200-400 nm (Identify λmax) Blank->Scan Linearity Prepare 5 Dilutions (Beer-Lambert Law) Scan->Linearity Scan->Linearity Confirm Peak Stability Calc Calculate ε (Slope of A vs C) Linearity->Calc

Caption: Validated workflow for accurate determination of molar extinction coefficients.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 3-Aminobenzoic Acid (Isomer Comparison). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 5-Amino-2-chlorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. UV-Vis absorption spectra for 2-Amino-5-Chloropyridine. (From: [HgCl4]2− [C5H6 N2Cl]2+ inorganic-organic hybrid material).[3] [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

This guide outlines the safety, handling, and personal protective equipment (PPE) protocols for (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone .[1][2] Notice: As a specialized research intermediate, specific toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, handling, and personal protective equipment (PPE) protocols for (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone .[1][2]

Notice: As a specialized research intermediate, specific toxicological data for this exact CAS may be limited. Therefore, this guide applies the Precautionary Principle , deriving safety protocols from its structural pharmacophores: Chlorinated Anilines (known for toxicity and methemoglobinemia) and Azepanes (known irritants).

Part 1: Executive Safety Summary (Immediate Action Card)

Critical Hazard Class Risk Level Primary Physiological Threat
Acute Toxicity (Dermal/Inhalation) HIGH Methemoglobinemia: Anilines can absorb through intact skin, oxidizing hemoglobin and reducing oxygen transport (Cyanosis).[1][2]
Skin/Eye Corrosion MODERATE The azepane moiety contributes to severe irritation and potential corneal damage.
Sensitization HIGH Potential for allergic dermatitis upon repeated exposure.[2]

Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until validated otherwise. Zero skin contact is the absolute standard.[2]

Part 2: Hazard Identification & Risk Logic

To understand why specific PPE is required, we must deconstruct the molecule into its functional hazards. This "Read-Across" toxicological approach ensures you are protected against the worst-case properties of its components.[1][2]

Structural Deconstruction
  • The Aniline Moiety (5-Amino-2-chlorophenyl-):

    • Hazard: Anilines are lipophilic amines. They easily penetrate nitrile gloves over time and pass through skin.[2]

    • Mechanism: Once systemic, they metabolize into reactive hydroxylamines, which convert Hemoglobin (Fe2+) to Methemoglobin (Fe3+), causing cellular hypoxia.

  • The Azepane Ring (Azepan-1-yl-):

    • Hazard: Cyclic amines are often caustic.

    • Mechanism: High pH potential at mucous membranes leads to immediate irritation or burns to eyes and respiratory tracts.

Part 3: Personal Protective Equipment (PPE) Specifications

Do not rely on generic "lab safety" standards. Use this tiered protection system.

Hand Protection (The Double-Glove Protocol)
  • Inner Glove: Low-modulus Nitrile (4 mil).[1][2] Purpose: Dexterity and sweat barrier.[1]

  • Outer Glove: Extended-cuff High-Performance Nitrile (minimum 6-8 mil) or Neoprene.[1][2] Purpose: Chemical resistance.[1]

  • Change Frequency: Immediately upon splash, or every 60 minutes of active handling.

  • Why? Chlorinated aromatics can permeate standard thin nitrile in <15 minutes.[2]

Respiratory Protection
  • Minimum: N95/P2 is insufficient for powders of this class due to the aniline toxicity risk.

  • Required: Half-face respirator with P100/HEPA cartridges combined with an Organic Vapor (OV) filter (e.g., 3M 60926).[1][2]

  • Optimal (Powder Handling): Powered Air Purifying Respirator (PAPR) or handling inside a Class II Biosafety Cabinet (BSC).[2]

Body & Eye Defense[1][2][4]
  • Eyes: Chemical Splash Goggles (indirect venting).[2] Safety glasses are not acceptable for powder handling due to airborne particulate risks.

  • Body: Disposable Tyvek® lab coat or coverall with elastic cuffs. Cotton lab coats absorb anilines and hold them against the skin.

Part 4: Operational Workflow & Visualization

Risk Assessment Logic Flow

This diagram illustrates the decision-making process for handling this compound based on the physical state.[2]

RiskAssessment Start Task: Handle (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Solubilized (DMSO/Methanol) StateCheck->Liquid Weighing Weighing Operation Solid->Weighing Pipetting Pipetting / Dilution Liquid->Pipetting Engineering REQUIRED: Fume Hood or Powder Containment Enclosure Weighing->Engineering PPE_Solid PPE: Double Nitrile + Tyvek + P100 Respirator Engineering->PPE_Solid Disposal Disposal: High-Temp Incineration (Halogenated Waste) PPE_Solid->Disposal Engineering_Liq REQUIRED: Fume Hood Pipetting->Engineering_Liq PPE_Liq PPE: Double Nitrile + Goggles (Splash Risk) Engineering_Liq->PPE_Liq PPE_Liq->Disposal

Caption: Decision logic for engineering controls and PPE based on the physical state of the compound.

Part 5: Detailed Handling Protocols

Protocol A: Weighing & Solubilization
  • Preparation: Place a disposable absorbent pad (benchkote) inside the fume hood. Pre-moisten a paper towel with methanol for immediate wiping of potential dust.[2]

  • Weighing:

    • Use an analytical balance inside the fume hood.[2] If the balance is static, use a static gun to prevent powder "fly-away."[2]

    • Never weigh directly onto the balance pan. Use a tared scintillation vial.

    • Cap the vial immediately after adding the solid.

  • Solubilization:

    • Add solvent (DMSO is common for this class) slowly to the vial.[2]

    • Vortex inside the hood.[2]

    • Note: Once in solution, the inhalation risk decreases, but the skin absorption risk increases because the solvent (DMSO) acts as a carrier vehicle, transporting the toxic aniline across the dermal barrier.

Protocol B: Decontamination & Spills
  • Minor Spill (Powder):

    • Do not dry sweep (creates dust).[2][3]

    • Cover with wet paper towels (water/detergent).[2]

    • Wipe up and place in a hazardous waste bag.[2]

  • Major Spill (Liquid):

    • Evacuate the immediate area.[2][4][5]

    • Don full PPE (including respirator).[2][3][4][6][7]

    • Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[2][3]

Protocol C: Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Labeling: Must clearly state "Contains Chlorinated Aniline Derivative - TOXIC."[2]

  • Destruction: High-temperature incineration is required to break down the chlorophenyl ring safely.[2]

Part 6: Emergency Response (Medical Surveillance)

If exposure occurs, immediate action is vital to prevent systemic toxicity.[2]

Exposure RouteImmediate ActionMedical Marker to Watch
Skin Contact Wash with soap/water for 15 mins.[1][2] Do not use alcohol (enhances absorption).[2]Cyanosis: Blue discoloration of lips/fingernails (Methemoglobinemia).
Eye Contact Flush for 15 mins. Lift eyelids.[2]Corneal clouding or severe conjunctivitis.[2]
Inhalation Move to fresh air.[2][3][4][5][6] Oxygen may be required.[2]Shortness of breath, headache, dizziness (hypoxia symptoms).[6]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for Chloroaniline Derivatives: Toxicity and Methemoglobinemia Mechanisms. PubChem.[2] [Link]1]

  • ECHA (European Chemicals Agency). (2023).[2] Registration Dossier: Azepane - Skin and Eye Irritation Profiles.[2] ECHA.[2] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Personal Protective Equipment Standards for Toxic Industrial Chemicals (29 CFR 1910.132).[2] United States Department of Labor.[2] [Link]1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone
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